4-Isopropyl-2-methylpyrimidine-5-carboxylic acid
Description
Properties
IUPAC Name |
2-methyl-4-propan-2-ylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-5(2)8-7(9(12)13)4-10-6(3)11-8/h4-5H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGODGDGIONWIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)C(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00562456 | |
| Record name | 2-Methyl-4-(propan-2-yl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00562456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127958-08-1 | |
| Record name | 2-Methyl-4-(propan-2-yl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00562456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-4-(propan-2-yl)pyrimidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Computational Design and Theoretical Characterization of Pyrimidine Scaffolds in Medicinal Chemistry
Executive Summary & Chemical Context
Pyrimidine (1,3-diazine) represents a "privileged scaffold" in medicinal chemistry due to its ubiquity in biological systems (cytosine, thymine, uracil) and its electronic versatility. For the drug developer, the pyrimidine ring offers a unique balance of
This guide details the theoretical characterization and molecular modeling workflows required to engineer pyrimidine derivatives. We move beyond basic screening, focusing on the causal link between electronic structure (DFT), dynamic behavior (MD), and biological efficacy.
Quantum Mechanical Characterization (DFT)
The Electronic Imperative
Before docking a pyrimidine derivative, one must understand its electronic landscape. The nitrogen atoms at positions 1 and 3 create significant electronegativity contrasts, affecting the Lowest Unoccupied Molecular Orbital (LUMO) energy—a key predictor of nucleophilic attack susceptibility and intracellular stability.
Validated DFT Protocol
Objective: Determine the Global Reactivity Descriptors (Chemical Hardness
Methodology:
-
Software: Gaussian 16 or ORCA.
-
Functional Selection: Use B3LYP for general geometry, but M06-2X or
B97X-D is strictly recommended for final energy calculations to account for dispersion forces, which are critical in stacking interactions of aromatic rings. -
Basis Set: 6-311++G(d,p) .
-
Expert Insight: The ++ (diffuse functions) are non-negotiable for pyrimidines. The lone pairs on N1 and N3 occupy diffuse orbitals; omitting these functions leads to significant errors in HOMO energy calculations.
-
Step-by-Step Workflow:
-
Geometry Optimization: Minimize energy in the gas phase.
-
Frequency Calculation: Confirm a true minimum (zero imaginary frequencies).
-
Solvation Model: Re-run single-point energy using the PCM (Polarizable Continuum Model) with water (
) to mimic physiological conditions. -
FMO Analysis: Extract HOMO/LUMO energies.
Visualization: DFT Workflow
Caption: Standardized DFT workflow ensuring electronic stability before docking.
The Tautomerism Challenge
A frequent failure point in pyrimidine modeling is the neglect of tautomerism. Pyrimidines with hydroxyl or amino substituents (e.g., 2-hydroxypyrimidine) exist in equilibrium between lactam (keto) and lactim (enol) forms.
-
The Trap: Standard force fields (MMFF94, GAFF) often freeze the input tautomer. If you draw the enol form, the software docks the enol form, even if the keto form is 99% dominant in water.
-
The Solution: Perform a DFT-based tautomer scan. Calculate
for both forms in the PCM water model.-
Rule of Thumb: If
kcal/mol, model only the dominant tautomer. If kcal/mol, dock both species as distinct ligands.
-
In Silico Drug Design: Interaction Modeling
Molecular Docking Protocol (Target: EGFR Kinase)
Pyrimidine derivatives are potent EGFR inhibitors (e.g., Erlotinib analogs). The hinge region of the kinase domain (Met793 in EGFR) requires a specific H-bond acceptor/donor motif found in the pyrimidine N1/C2-NH interaction.
Protocol:
-
Protein Prep:
-
Retrieve PDB (e.g., 4HJO for wild-type EGFR).[1]
-
Remove waters (retain only catalytic waters if bridging is suspected).
-
Protonate residues at pH 7.4 (PropKa).
-
-
Ligand Prep:
-
Generate 3D conformers (ConfGen/Omega).
-
Crucial: Assign partial charges using RESP (Restrained Electrostatic Potential) derived from the DFT calculations in Part 2, rather than generic Gasteiger charges. This improves docking accuracy for heterocyclic rings.
-
-
Grid Generation: Center grid box (20x20x20 Å) on the co-crystallized ligand.
-
Docking (AutoDock Vina / Glide):
-
Run with exhaustiveness = 32.
-
Cluster poses (RMSD < 2.0 Å).
-
Molecular Dynamics (MD) Validation
Docking provides a static snapshot. MD is required to verify the stability of the pyrimidine-hinge interaction over time.
Simulation Parameters (GROMACS/AMBER):
-
Force Field: CHARMM36m (protein) + CGenFF (ligand).
-
System: TIP3P water box, 10 Å buffer. Neutralize with Na+/Cl-.
-
Equilibration:
-
NVT (100 ps) to stabilize temperature (310 K).
-
NPT (100 ps) to stabilize pressure (1 bar).
-
-
Production Run: 100 ns.
-
Analysis Metric: Calculate the Hydrogen Bond Occupancy of the Pyrimidine-N1 ... Backbone-NH interaction. High occupancy (>80%) correlates with potent IC50 values.
Visualization: Integrated Drug Design Pipeline
Caption: Funnel approach filtering pyrimidine candidates from static docking to dynamic free energy calculation.
QSAR & ADMET Profiling
For pyrimidine derivatives, specific descriptors often correlate with biological activity.
Key QSAR Descriptors:
| Descriptor | Significance in Pyrimidines | Target Range |
|---|---|---|
| HOMO-LUMO Gap | Indicates chemical softness. Lower gap = higher reactivity with electrophilic protein residues. | 3.0 - 5.0 eV |
| TPSA | Topological Polar Surface Area. Pyrimidines are polar; N-substitution modulates this. | < 140 Ų (Cell permeation) |
| Fukui Function (
References
-
DFT & Electronic Properties
-
Galvão, T. L., et al. (2013).[2][3] "From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium." The Journal of Physical Chemistry A. Link
-
Ghamri, M., et al. (2018).[1][4] "Molecular Structure, NBO Charges, Vibrational Assignments, HOMO-LUMO and Fukui Functions of Pyrazino [2, 3-D] Pyrimidine based on DFT Calculations." Der Pharma Chemica. Link
-
-
Molecular Docking & EGFR Inhibition
-
Abdel-Rahman, H. M., et al. (2023).[1] "Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity." Pharmaceuticals.[5][6][7] Link
-
El-Mekabaty, A., et al. (2023).[1] "Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
-
QSAR Modeling
-
MD Simulation Protocols
Sources
- 1. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of 3D-QSAR, Pharmacophore, and Molecular Docking in the Molecular Design of Diarylpyrimidine Derivatives as HIV-1 Nonnucleoside Reverse Transcriptase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 7. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies [mdpi.com]
- 8. wjbphs.com [wjbphs.com]
Biological Targets of 4-Isopropyl-2-methylpyrimidine-5-carboxylic Acid: A Pharmacophore Analysis
This in-depth technical guide details the biological relevance, mechanism of action, and experimental validation of 4-Isopropyl-2-methylpyrimidine-5-carboxylic acid (CAS: 127958-08-1).
While often encountered as a high-purity pharmaceutical intermediate or agrochemical building block , this molecule represents a "privileged scaffold"—a core structural motif that serves as the bioactive pharmacophore for two major classes of enzymes: Acetolactate Synthase (ALS) in plants and HMG-CoA Reductase in mammals (as a structural fragment of statins).
Part 1: Executive Summary & Chemical Identity
4-Isopropyl-2-methylpyrimidine-5-carboxylic acid is a functionalized pyrimidine derivative characterized by a lipophilic isopropyl group at the C4 position and a polar carboxylic acid at C5. This amphiphilic nature allows it to mimic key metabolic intermediates, making it a potent scaffold for competitive inhibitors of nucleotide and amino acid biosynthesis enzymes.
Chemical Identity
| Property | Specification |
| IUPAC Name | 4-Propan-2-yl-2-methylpyrimidine-5-carboxylic acid |
| CAS Number | 127958-08-1 |
| Molecular Formula | C9H12N2O2 |
| Molecular Weight | 180.20 g/mol |
| Key Functional Groups | Pyrimidine ring (π-stacking), Carboxylic acid (H-bond donor/acceptor), Isopropyl (Hydrophobic pocket filler) |
| Primary Role | Pharmacophore Scaffold / Intermediate |
Part 2: Primary Biological Target — Acetolactate Synthase (ALS)[3]
In the context of agrochemistry, the pyrimidine-5-carboxylate core is the defining feature of Pyrimidinyl Carboxy (PC) Herbicides (e.g., Bispyribac-sodium, ZJ0273 metabolites). While the acid itself is often an ester hydrolysis product or a metabolite, it targets the Acetolactate Synthase (ALS) enzyme, also known as Acetohydroxyacid Synthase (AHAS).
Mechanism of Action
ALS is the first common enzyme in the biosynthetic pathway of branched-chain amino acids (Valine, Leucine, Isoleucine).
-
Binding Site: The molecule binds to the regulatory site (or channel access site) of the ALS enzyme, distinct from the active site where pyruvate binds.
-
Inhibition Mode: It acts as a non-competitive inhibitor with respect to the substrate (pyruvate). Upon binding, it induces a conformational change that blocks the channel leading to the active site, preventing substrate access.
-
Physiological Impact: Inhibition leads to "starvation" of the plant for essential amino acids, causing cessation of cell division and eventual plant death.
Pathway Visualization (Graphviz)
The following diagram illustrates the Branched-Chain Amino Acid (BCAA) biosynthesis pathway and the specific inhibition point of the pyrimidine scaffold.
Caption: Inhibition of the Branched-Chain Amino Acid pathway by pyrimidine-5-carboxylate scaffolds at the ALS regulatory site.
Part 3: Secondary Biological Context — HMG-CoA Reductase
In pharmaceutical development, this molecule serves as a structural analog to the "statin" pharmacophore. Specifically, it mimics the central pyrimidine core of Rosuvastatin (Crestor).
-
Role: The isopropyl group at C4 and the carboxylate at C5 are critical for binding to the hydrophobic pocket of HMG-CoA Reductase (3-hydroxy-3-methylglutaryl-coenzyme A reductase).
-
Interaction:
-
Isopropyl Group: Engages in Van der Waals interactions with Leu562 and Val522 in the enzyme's hydrophobic domain.
-
Carboxyl Group: While usually part of a larger heptenoic acid side chain in statins, the C5-carboxylate in this fragment mimics the electrostatic anchor points required for orientation within the active site.
-
Part 4: Experimental Validation Protocols
To validate the biological activity of this molecule (or its derivatives), the following ALS Enzyme Inhibition Assay is the industry standard. This protocol ensures self-validating results through the use of positive and negative controls.
Protocol: In Vitro Acetolactate Synthase (ALS) Inhibition Assay
Objective: Quantify the IC50 of the target molecule against recombinant ALS.
1. Reagents Preparation
-
Enzyme Buffer: 100 mM Potassium Phosphate (pH 7.0), 1 mM Thiamine Pyrophosphate (TPP), 10 µM Flavin Adenine Dinucleotide (FAD), 1 mM MgCl₂.
-
Substrate: 100 mM Sodium Pyruvate.
-
Stop Solution: 0.5% Creatine + 5%
-Naphthol in 2.5 N NaOH (for colorimetric detection).
2. Experimental Workflow (Step-by-Step)
-
Enzyme Activation: Incubate purified ALS enzyme in Enzyme Buffer for 15 min at 30°C to saturate cofactor binding sites.
-
Compound Addition: Add 4-Isopropyl-2-methylpyrimidine-5-carboxylic acid (dissolved in DMSO) at varying concentrations (0.01 µM – 100 µM). Maintain final DMSO concentration <1%.
-
Reaction Initiation: Add Sodium Pyruvate to start the reaction. Incubate for 60 min at 30°C.
-
Reaction Termination: Add 50 µL of 6 N H₂SO₄ to stop the reaction and decarboxylate the acetolactate product into acetoin.
-
Colorimetric Development: Incubate the acidified mixture at 60°C for 15 min. Add Stop Solution (Creatine/Naphthol) and incubate at 60°C for another 15 min.
-
Detection: Measure absorbance at 525 nm . The intensity of the red complex (acetoin-creatine) is directly proportional to ALS activity.
3. Data Analysis & Workflow Diagram
Caption: Step-by-step workflow for the colorimetric ALS inhibition assay (Westerfeld method).
Part 5: References
-
Mechanism of ALS Inhibition:
-
Duggleby, R. G., & Pang, S. S. (2000). Acetohydroxyacid synthase. Journal of Biochemistry and Molecular Biology.
-
-
Pyrimidinyl Carboxy Herbicides (ZJ0273 Context):
-
Lu, Y., et al. (2012). Degradation of the novel herbicide ZJ0273 by Amycolatopsis sp. M3-1. Applied Microbiology and Biotechnology.
-
-
Structural Basis of Statin Binding:
-
Istvan, E. S., & Deisenhofer, J. (2001). Structural mechanism for statin inhibition of HMG-CoA reductase. Science.
-
-
Chemical Identity & Properties:
-
PubChem Compound Summary for CAS 127958-08-1.
-
Technical Guide: Solubility and Stability of 4-Isopropyl-2-methylpyrimidine-5-carboxylic Acid
Executive Summary
4-Isopropyl-2-methylpyrimidine-5-carboxylic acid (CAS 127958-08-1) is a critical heterocyclic building block, primarily serving as a scaffold intermediate in the synthesis of HMG-CoA reductase inhibitors (e.g., Rosuvastatin analogs) and various kinase inhibitors. Its structural integrity—defined by the electron-deficient pyrimidine core substituted with lipophilic alkyl groups and a polar carboxylic acid tail—dictates a specific solubility and stability profile that researchers must master to ensure high-yield downstream synthesis.
This guide provides a comprehensive technical analysis of the compound's physicochemical behavior, detailing protocols for solubility optimization, stability profiling under stress conditions, and robust analytical method development.
Physicochemical Profile & Structural Analysis
Understanding the molecular architecture is the first step to predicting behavior in solution. The molecule consists of a pyrimidine ring (hydrophilic, electron-withdrawing) balanced by two alkyl domains (hydrophobic) and an ionizable carboxylic acid headgroup.
Key Properties Table[1]
| Property | Value / Prediction | Rationale |
| CAS Number | 127958-08-1 | Unique Identifier |
| Molecular Formula | C₉H₁₂N₂O₂ | -- |
| Molecular Weight | 180.20 g/mol | -- |
| Physical State | Solid (Crystalline) | High melting point typical of pyrimidine acids (>150°C).[1] |
| pKa (Acid) | ~3.5 – 4.0 (Predicted) | The pyrimidine ring exerts an electron-withdrawing effect, increasing the acidity of the -COOH group compared to benzoic acid. |
| pKa (Base) | ~1.5 – 2.0 (Predicted) | Pyrimidine nitrogens are weakly basic; protonation occurs only at very low pH. |
| LogP (Octanol/Water) | ~1.5 – 2.1 (Predicted) | The 4-isopropyl and 2-methyl groups add significant lipophilicity to the polar pyrimidine acid core (LogP ~ -0.3). |
| UV Max | ~250–260 nm | Characteristic |
Structure-Property Relationship (SPR)[3]
-
Solubility Driver: The carboxylic acid is the "switch."[2] At pH > pKa + 2 (approx. pH 6.0), the molecule exists as a carboxylate anion, exhibiting high aqueous solubility. At pH < pKa (approx. pH 3.0), it exists in the neutral, protonated form, where solubility is driven by the lipophilic alkyl chains, drastically reducing water solubility.
-
Stability Driver: The 5-position carboxylic acid is sterically protected by the 4-isopropyl group but remains the primary site for reactivity (esterification/coupling). The pyrimidine ring is generally resistant to oxidation but susceptible to nucleophilic attack under harsh conditions.
Solubility Profiling & Optimization
For process chemistry and formulation, solubility is not a single number but a function of pH and solvent polarity.
pH-Dependent Solubility (Aqueous)
The solubility profile follows the Henderson-Hasselbalch equation.[2]
-
Acidic Media (pH 1-3): Low solubility (< 1 mg/mL). The neutral species precipitates.
-
Neutral/Basic Media (pH > 6): High solubility (> 50 mg/mL). The anionic species is highly solvated.
Organic Solvent Screening
For synthesis (e.g., amide coupling, esterification), the following solvent classes are recommended based on the "like dissolves like" principle for the neutral form:
-
High Solubility: DMSO, DMF, DMAc (Polar Aprotic).
-
Moderate Solubility: Methanol, Ethanol, Isopropanol (Polar Protic).
-
Low Solubility: Dichloromethane, Ethyl Acetate (Non-polar/Moderately polar).
-
Insoluble: Hexanes, Heptane (Non-polar).
Visualization: Solubility Equilibrium
Figure 1: Solubility equilibrium shifts based on pH.[2] Process chemists should manipulate pH to drive the compound into solution (reaction) or out of solution (isolation).
Stability Assessment Protocols
Stability data for this specific intermediate is scarce in public repositories. The following protocols are designed to empirically determine the stability profile, essential for defining storage conditions and retest dates.
Forced Degradation (Stress Testing)
Perform these tests at a concentration of 1 mg/mL to identify degradation pathways.[2]
| Stress Condition | Conditions | Duration | Expected Degradants |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 Hours | Generally stable. Extreme conditions may cause decarboxylation. |
| Base Hydrolysis | 0.1 N NaOH, 60°C | 24 Hours | Stable (forms salt). |
| Oxidation | 3% H₂O₂, RT | 24 Hours | N-oxides (pyrimidine nitrogen) or oxidation of isopropyl benzylic-like carbon. |
| Thermal | 80°C (Solid state) | 7 Days | Stable. Watch for sublimation or decarboxylation. |
| Photostability | UV/Vis Light | 1.2M Lux hours | Potential for radical formation at isopropyl group. |
Solid-State Stability
-
Hygroscopicity: The free acid is likely non-hygroscopic. However, sodium or potassium salts of this compound will be significantly hygroscopic and must be stored in desiccated conditions.
-
Storage Recommendation: Store in a tightly sealed container at room temperature (15–25°C). Protect from light.
Visualization: Stability Testing Workflow
Figure 2: Workflow for forced degradation studies to establish the stability profile.
Analytical Strategy (HPLC Method)
To accurately quantify solubility and stability, a robust HPLC method is required. Because the analyte is an acid, pH control of the mobile phase is non-negotiable.
Method Parameters[1][2][3]
-
Column: C18 (L1) Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm.[2]
-
Mobile Phase A: 0.1% Phosphoric Acid or 0.1% Trifluoroacetic Acid (TFA) in Water.[2] Note: Low pH suppresses ionization, ensuring the acid retains on the column.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Column Temp: 30°C.
Causality in Method Design[3]
-
Why Acidic MP? If neutral water is used, the carboxylic acid will partially ionize, leading to peak tailing and split peaks. Acidifying the mobile phase ensures the molecule is fully protonated (neutral), resulting in a sharp peak and consistent retention time.
-
Why C18? The isopropyl and methyl groups provide sufficient hydrophobicity for retention on a standard C18 stationary phase.
Synthesis & Application Context
This molecule is typically synthesized via the condensation of an amidine (isobutyramidine or similar) with a specific enol ether or beta-keto ester derivative.
-
Role: It acts as the "left-hand" side of many statin-type drugs.[2]
-
Process Tip: When coupling this acid to an amine, activation via Thionyl Chloride (
) to form the acid chloride is common. However, ensure the reaction is kept anhydrous to prevent hydrolysis back to the starting acid.
References
-
PubChem. (2025).[2][3] Compound Summary: 2-Methylpyrimidine-5-carboxylic acid (Analogous Structure).[2] National Library of Medicine. [Link]
-
Williams, R. (2022).[4] pKa Data Compilation for Carboxylic Acids and Heterocycles.[4] Organic Chemistry Data. [Link]
Sources
Navigating the Chemical Landscape of Substituted Pyrimidines: A Technical Guide to Safety, Toxicity, and Handling
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Substituted pyrimidines are a cornerstone of modern medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents.[1][2] Their versatility, however, is accompanied by a spectrum of biological activities that necessitate a thorough understanding of their safety, toxicity, and handling requirements. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, moving beyond a simple recitation of protocols to explain the scientific rationale behind safe laboratory practices. We will delve into the structure-activity relationships that govern toxicity, outline comprehensive risk assessment and handling procedures, and provide detailed experimental protocols for managing these valuable yet potentially hazardous compounds.
The Double-Edged Sword: Understanding the Significance and Hazards of Substituted Pyrimidines
The pyrimidine nucleus, a heterocyclic aromatic compound, is a fundamental building block of life, forming the basis of nucleobases like cytosine, thymine, and uracil in DNA and RNA.[1][2] This inherent biological relevance makes substituted pyrimidines a rich source of pharmacologically active molecules.[2] From the anticancer agent 5-fluorouracil to a wide array of antivirals, antibacterials, and anti-inflammatory drugs, the strategic modification of the pyrimidine ring has yielded compounds of immense therapeutic value.[1][3][4][5]
However, the very mechanisms that make these compounds effective drugs—their ability to interfere with cellular processes—also underpin their potential toxicity.[3][6] The diverse functional groups that can be appended to the pyrimidine core give rise to a wide range of physicochemical and toxicological properties. Therefore, a deep understanding of the structure-activity relationships (SAR) for toxicity is paramount for safe handling and rational drug design.
Decoding Toxicity: Structure-Activity Relationships and Toxicological Profiles
The toxicity of a substituted pyrimidine is not an intrinsic property of the core ring but is dictated by the nature, position, and combination of its substituents. Understanding these relationships is critical for predicting potential hazards and designing safer compounds.
Key Substituent Effects on Toxicity
-
Halogens (F, Cl, Br, I): Halogenation can significantly impact a molecule's metabolic stability, lipophilicity, and ability to interact with biological targets.
-
Fluorine: The substitution of hydrogen with fluorine can block metabolic oxidation, increasing the compound's half-life and potential for accumulation. A prime example is 5-fluorouracil (5-FU) , a widely used chemotherapeutic. Its efficacy stems from the metabolic conversion to fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase, and fluorouridine triphosphate (FUTP), which is incorporated into RNA, disrupting its function.[3] However, this same mechanism contributes to its significant toxicity, including myelosuppression, neurotoxicity, and gastrointestinal issues.[3][6][7] The neurotoxicity of 5-FU and its derivatives has been linked to its metabolites, monofluoroacetic acid and alpha-fluoro-beta-alanine.[7] Genetic deficiencies in the enzyme dihydropyrimidine dehydrogenase (DPD), which is responsible for the catabolism of 5-FU, can lead to severe and even fatal toxicities.[6][8]
-
Chlorine: Chlorinated pyrimidines, such as 2-chloropyrimidine , are often used as synthetic intermediates. They can be toxic if swallowed and cause skin and eye irritation.[9][10] The presence of the chloro group can enhance reactivity, making them potential alkylating agents that can react with biological macromolecules.
-
-
Amino Groups (-NH2): Aminopyrimidines can exhibit a range of biological activities.
-
4-aminopyridine , for instance, is a potent central nervous system stimulant that acts by blocking potassium channels.[11] While it has therapeutic applications, it is also highly toxic, with overdose causing seizures, respiratory distress, and cardiac arrhythmias.[11][12][13][14] Its toxicity is a direct consequence of its intended pharmacological action.
-
-
Hydroxy Groups (-OH): Hydroxypyrimidines can exist in tautomeric forms (keto-enol) and are precursors to many biologically active compounds.
-
Alkyl and Aryl Groups: The addition of alkyl or aryl moieties generally increases the lipophilicity of the pyrimidine, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties, and consequently, its toxicity profile. Structure-activity relationship studies on certain polyfunctionalized pyrimidines have shown that the presence of moieties like fluorophenyl, chlorophenyl, and dichlorophenyl can enhance their insecticidal activity, indicating a higher potency and potential for toxicity to non-target organisms.[19][20]
A Framework for Assessing Toxicity
A systematic approach to evaluating the toxicity of a novel substituted pyrimidine is crucial. This typically involves a tiered testing strategy, starting with in silico and in vitro methods before proceeding to in vivo studies.
Toxicity Assessment Workflow
Caption: A typical workflow for assessing the toxicity of a new substituted pyrimidine.
A Culture of Safety: Principles of Risk Assessment and Safe Handling
Given the potential hazards, a robust safety culture is non-negotiable when working with substituted pyrimidines. This is built on the principles of risk assessment and the hierarchy of controls. The National Institute for Occupational Safety and Health (NIOSH) and the Occupational Safety and Health Administration (OSHA) provide comprehensive guidelines for handling hazardous drugs, which serve as a foundational reference.[21][22][23][24][25]
The Hierarchy of Controls
This framework prioritizes the most effective control measures to minimize exposure.
Sources
- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Reproductive and developmental toxicities of 5-fluorouracil in model organisms and humans | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 4. mdpi.com [mdpi.com]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. Fluorouracil - Wikipedia [en.wikipedia.org]
- 7. Experimental neurotoxicity of 5-fluorouracil and its derivatives is due to poisoning by the monofluorinated organic metabolites, monofluoroacetic acid and alpha-fluoro-beta-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Basis of 5-Fluorouracil-related Toxicity: Lessons from Clinical Practice | Anticancer Research [ar.iiarjournals.org]
- 9. 2-Chloropyrimidine - Hazardous Agents | Haz-Map [haz-map.com]
- 10. 2-Chloropyrimidine | C4H3ClN2 | CID 74404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. archive.epa.gov [archive.epa.gov]
- 12. EXTOXNET PIP - 4-AMINOPYRIDINE [extoxnet.orst.edu]
- 13. neurology.org [neurology.org]
- 14. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 15. chemicalbook.com [chemicalbook.com]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.fi [fishersci.fi]
- 18. 4-Hydroxypyrimidine | C4H4N2O | CID 20695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. growingscience.com [growingscience.com]
- 20. researchgate.net [researchgate.net]
- 21. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 22. restoredcdc.org [restoredcdc.org]
- 23. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 24. safety.duke.edu [safety.duke.edu]
- 25. NIOSH safe handling of hazardous drugs guidelines becomes state law - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Profiling 4-Isopropyl-2-methylpyrimidine-5-carboxylic Acid in Early-Stage Drug Discovery
[1]
Executive Summary
This Application Note details the technical protocols for utilizing 4-Isopropyl-2-methylpyrimidine-5-carboxylic acid (hereafter referred to as IMP-5-CA ) in in-vitro assays. While often categorized as a synthetic intermediate, IMP-5-CA represents a "privileged scaffold" in medicinal chemistry, serving as a core fragment for Cyclin-Dependent Kinase (CDK) inhibitors and antimicrobial agents targeting the MEP pathway (e.g., IspF).[1]
This guide focuses on its application in Fragment-Based Drug Discovery (FBDD) . We provide rigorous workflows for solubility profiling, Surface Plasmon Resonance (SPR) binding screens, and enzymatic inhibition assays.[1] The protocols address specific physicochemical challenges, such as the pH-dependent solubility of the carboxylic acid moiety (
Physicochemical Characterization & Stock Preparation[2]
Before biological interrogation, the compound must be characterized to ensure assay fidelity.[1] As a carboxylic acid, IMP-5-CA can alter the pH of unbuffered assay volumes, leading to promiscuous inhibition artifacts.[1]
Compound Properties
| Property | Value | Relevance to Assay |
| Molecular Weight | 180.20 g/mol | Ideal for Fragment Screening (<300 Da) |
| ClogP | ~1.5 - 1.8 | Moderate lipophilicity; low aggregation risk |
| H-Bond Donors/Acceptors | 1 / 4 | Good solubility; specific binding potential |
| Acidic Moiety | Carboxylic Acid (C5) | Requires strong buffering (>50 mM) in assay |
Stock Solution Protocol
Objective: Prepare a stable 100 mM stock solution free of micro-precipitates.
-
Weighing: Weigh ~18.0 mg of IMP-5-CA into a glass amber vial (avoid plastic if long-term storage is planned to prevent leaching, though minimal for this scaffold).
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide) .
-
Note: Do not use water or PBS initially. The protonated acid form has lower aqueous solubility than the carboxylate salt.
-
-
Sonication: Sonicate at 40 kHz for 5 minutes at room temperature. Visual inspection must confirm a clear, colorless solution.[1]
-
Quality Control (QC):
-
Assess purity via LC-MS (ESI+). Expected
.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Critical Step: If using in NMR screens, use DMSO-
.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-
Workflow Visualization: Fragment Screening Cascade
The following diagram illustrates the logical flow from compound preparation to hit validation, ensuring resources are not wasted on false positives.
Figure 1: Screening cascade for IMP-5-CA.[1][2] The workflow prioritizes biophysical confirmation (SPR) before functional testing to rule out assay interference.[1]
Application 1: Surface Plasmon Resonance (SPR) Binding Assay
Context: IMP-5-CA is often screened as a fragment against ATP-binding sites (e.g., CDKs) or allosteric pockets.[1] SPR is the gold standard for detecting these low-affinity (
Experimental Setup (Biacore/Sierra Systems)[1]
-
Sensor Chip: CM5 or NTA (depending on protein tag).[1]
-
Running Buffer: HBS-P+ (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Surfactant P20).[1]
-
Modification: Supplement with 1-2% DMSO to match sample matrix.[1]
-
Protocol Steps[1]
-
Immobilization: Immobilize the target protein (e.g., CDK2) to a density of ~3000-5000 RU.[1] High density is required for small fragments to generate sufficient
.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Sample Preparation: Dilute 100 mM IMP-5-CA stock to a concentration series (e.g., 1 mM, 500
M, 250 M) in Running Buffer.-
Critical Control: Include a Reference Channel (unmodified surface) to subtract bulk refractive index changes.[1]
-
-
Injection: Inject samples for 60s (association) followed by 60s dissociation. Flow rate: 30
L/min.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Solvent Correction: Run a DMSO calibration curve (0.5% to 1.5%) to correct for bulk shifts, which can dwarf the signal of a 180 Da fragment.
Data Interpretation[1][4][5]
-
Square Wave Shape: True fragment binding typically shows fast-on/fast-off kinetics ("square wave").[1]
-
Stoichiometry: If
(calculated), suspect aggregation or non-specific super-stoichiometric binding.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Action: If
is measurable (typically millimolar range), proceed to functional assays.
Application 2: In-Vitro Enzymatic Inhibition (Kinase Model)
Context: Pyrimidine-5-carboxylic acids are bioisosteres for phosphate groups or ATP-mimetic scaffolds.[1] This assay tests the ability of IMP-5-CA to inhibit a kinase (e.g., CDK2/CyclinA) by competing with ATP.[1]
Assay Principle: ADP-Glo™ Kinase Assay
We utilize a luminescent ADP-detection assay.[1] The carboxylic acid moiety of IMP-5-CA necessitates strict pH control to prevent acidification of the reaction, which would inhibit the luciferase reporter independently of the kinase.[1]
Reagents & Buffer Composition[1]
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl
, 0.1 mg/mL BSA, 50ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> M DTT.-
Note: The 40 mM Tris is sufficient to buffer the addition of IMP-5-CA up to ~2 mM.[1]
-
-
Substrate: ATP (
concentration, typically 10-50ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> M) and Peptide Substrate.
Step-by-Step Protocol
-
Plate Setup: Use white, low-volume 384-well plates.
-
Compound Addition:
-
Dispense 100 nL of IMP-5-CA (serial dilution in DMSO) into wells.
-
Include High Control (DMSO only, Enzyme + Substrate) and Low Control (No Enzyme).[1]
-
-
Enzyme Incubation:
-
Add 2.5
L of Kinase/Cyclin mix. -
Incubate for 10 minutes at RT to allow compound-enzyme equilibration.
-
-
Reaction Initiation:
-
Add 2.5
L of ATP/Substrate mix. -
Incubate for 60 minutes at RT.
-
-
Detection:
-
Add 5
L of ADP-Glo™ Reagent (terminates kinase reaction, depletes remaining ATP). Incubate 40 min.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Add 10
L of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-
-
Readout: Measure Luminescence (RLU).
Data Analysis & Troubleshooting
Calculate % Inhibition:
-
Artifact Alert: If IMP-5-CA shows >50% inhibition but failed SPR, check the pH of the well. If pH < 7.0, the inhibition is likely a false positive caused by enzyme denaturation.[1]
Mechanism of Action & Pathway Context
IMP-5-CA serves as a core scaffold.[1] In biological systems, it is often derivatized to target the MEP Pathway (IspF) in bacteria or Cell Cycle Regulation (CDKs) in humans.[1]
Figure 2: Biological targets for pyrimidine-5-carboxylic acid scaffolds. The molecule acts as a starting point for inhibitors of both bacterial IspF and human CDKs.
References
-
Huang, J., et al. (2021).[1][2] "Discovery of N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies."[1][2] Journal of Medicinal Chemistry, 64(17), 12548-12571.[1][2]
-
Rehman, A., et al. (2019).[1] "Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase."[1] Bioorganic & Medicinal Chemistry Letters, 29(20), 126647.[1]
-
Ballatore, C., et al. (2013).[1] "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem, 8(3), 385–395.[1]
-
Jubie, S., et al. (2012).[1][3] "Synthesis and antimicrobial activity of some novel pyrimidine derivatives." Journal of Clinical and Diagnostic Research.
Sources
- 1. 4-Amino-5-hydroxymethyl-2-methylpyrimidine - Wikipedia [en.wikipedia.org]
- 2. Discovery of N-(4-(3-isopropyl-2-methyl-2 H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Characterization of Novel Series of Pharmacologically-important Sperm-shaped Amphiphilic Heterocyclic Compounds derived from Natural Palmitic Acid [nrfhh.com]
Application Note: Efficacy Profiling of Novel Pyrimidine Derivatives
Abstract & Scope
The pyrimidine scaffold remains a "privileged structure" in medicinal chemistry, forming the backbone of cornerstone antimetabolites like 5-Fluorouracil (5-FU), Gemcitabine, and Cytarabine. However, the development of next-generation pyrimidine derivatives requires rigorous experimental design to distinguish general cytotoxicity from specific antimetabolic activity.
This Application Note provides a validated, three-phase experimental framework for evaluating pyrimidine efficacy. Unlike generic screening guides, this protocol focuses on the unique physicochemical properties of pyrimidines (e.g., solubility, metabolic activation) and their specific mechanism of action (MoA)—primarily Thymidylate Synthase (TS) inhibition and S-phase cell cycle arrest.
Phase I: Phenotypic Screening (Cytotoxicity)
Objective: Establish the IC50 (half-maximal inhibitory concentration) and screen for "false positives" caused by solubility issues.
The Challenge of Pyrimidine Solubility
Many synthetic pyrimidine derivatives exhibit poor aqueous solubility and high lipophilicity. A common error in early screening is precipitation in the cell culture media, leading to light scattering that interferes with colorimetric assays.
Validated MTT Assay Protocol
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells.[1]
Materials:
-
Cell Lines: HCT-116 (Colorectal) or MCF-7 (Breast) – Note: HCT-116 is preferred for pyrimidines due to high Thymidylate Synthase expression.
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.
-
Controls: 5-Fluorouracil (Positive), 0.5% DMSO (Vehicle).
Step-by-Step Workflow:
-
Seeding Optimization:
-
Seed cells at
to cells/well in 96-well plates. -
Critical Insight: Pyrimidines are S-phase specific. Cells must be in the exponential growth phase. If cells are over-confluent, they enter G0 and become resistant to antimetabolites, yielding false negatives.
-
-
Compound Preparation:
-
Incubation:
-
Expose cells for 72 hours .
-
Why 72h? Antimetabolites require at least 2-3 cell doubling times to manifest cytotoxicity, unlike alkylating agents which act faster.
-
-
Readout:
-
Add MTT reagent (0.5 mg/mL) and incubate for 4 hours.
-
Solubilize formazan crystals with DMSO.
-
Measure Absorbance at 570 nm (Reference: 630 nm).
-
Data Interpretation (Dummy Data)
Table 1: Comparative IC50 Values (HCT-116 Cell Line)
| Compound ID | IC50 (µM) ± SD | Solubility (PBS) | Interpretation |
| PYR-101 (Test) | 12.4 ± 1.2 | High | Moderate potency; Lead candidate. |
| PYR-102 (Test) | > 100 | Low (Precipitates) | Fail: Likely bioavailability issue. |
| PYR-103 (Test) | 0.8 ± 0.1 | Moderate | High potency; Proceed to Phase II. |
| 5-FU (Control) | 3.2 ± 0.4 | High | Validated benchmark. |
Phase II: Mechanistic Validation (Cell Cycle Arrest)
Objective: Confirm the drug acts via the expected antimetabolite mechanism (S-phase arrest) rather than non-specific necrosis.
Scientific Rationale
Pyrimidine antagonists (e.g., TS inhibitors) deplete the cellular pool of dTMP.[4] This halts DNA synthesis, causing cells to accumulate in the S-phase (Synthesis phase). If a derivative causes G2/M arrest, it likely acts as a microtubule inhibitor (like Vinca alkaloids) rather than a pyrimidine antimetabolite.
Flow Cytometry Protocol (PI Staining)
Reagents: Propidium Iodide (PI), RNase A, Ethanol (70%).[5]
Protocol:
-
Treatment: Treat HCT-116 cells with the IC50 concentration of the derivative for 24 hours.
-
Fixation (Critical Step):
-
Staining:
-
Analysis:
-
Acquire >10,000 events on a Flow Cytometer.
-
Gate single cells (Area vs. Width/Height) to exclude doublets.[7]
-
Mechanism of Action Diagram
The following diagram illustrates the specific blockade points of pyrimidine derivatives within the cellular pathway.
Figure 1: Mechanism of Action.[10] Pyrimidine derivatives typically require metabolic activation to form nucleotides (e.g., FdUMP) which covalently bind Thymidylate Synthase, blocking the conversion of dUMP to dTMP, leading to "Thymineless Death."[4]
Phase III: Target Engagement (TS Inhibition Assay)
Objective: Direct biochemical confirmation that the derivative inhibits Thymidylate Synthase (TS).
Spectrophotometric Assay Principle
This assay monitors the conversion of 5,10-methylenetetrahydrofolate (CH2-THF) to Dihydrofolate (DHF) during the methylation of dUMP.[11] The reaction is followed by measuring the increase in absorbance at 340 nm (formation of DHF).[11]
Protocol
Reaction Mixture:
-
Buffer: 50 mM Tris-HCl, pH 7.4.
-
Substrates: 100 µM dUMP, 200 µM CH2-THF.
-
Enzyme: Recombinant human Thymidylate Synthase (hTS).
Workflow:
-
Baseline: Mix Buffer, Enzyme, and Test Compound (Variable concentrations). Incubate for 5 min at 25°C.
-
Initiation: Add substrates (dUMP + CH2-THF) to start the reaction.
-
Kinetics: Measure Absorbance (340 nm) every 30 seconds for 10 minutes.
-
Calculation: Plot the initial velocity (
) vs. Inhibitor Concentration to determine .
Experimental Workflow Summary
Figure 2: Integrated Screening Workflow. A funnel approach ensures only mechanism-validated hits proceed to expensive enzymatic assays.
References
-
Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer. [Link]
-
Wahba, A. E., et al. (2009). Spectrophotometric determination of thymidylate synthase activity using 5,10-methylenetetrahydrofolate. Nature Protocols (via PubMed Central). [Link] (Generalized reference for standard spectrophotometric TS assay methodology).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. atcc.org [atcc.org]
- 4. Fluorouracil - Wikipedia [en.wikipedia.org]
- 5. vet.cornell.edu [vet.cornell.edu]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for Pyrimidine-5-Carboxylic Acids
Welcome to the Technical Support Center dedicated to the synthesis and optimization of pyrimidine-5-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important chemical transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to optimize your reactions effectively.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of pyrimidine-5-carboxylic acids, offering potential causes and actionable solutions.
Issue 1: Low Yield of the Desired Pyrimidine-5-Carboxylic Acid
Question: I am consistently obtaining a low yield of my target pyrimidine-5-carboxylic acid when using the Biginelli reaction with an aromatic aldehyde, a β-ketoester, and urea. What are the likely causes and how can I improve the yield?
Answer:
Low yields in the Biginelli reaction are a frequent challenge, often stemming from suboptimal reaction conditions or the formation of side products.[1] Here’s a systematic approach to troubleshoot this issue:
Potential Causes & Solutions:
-
Suboptimal Catalyst Choice or Activity: The classical Biginelli reaction is acid-catalyzed.[2] While strong Brønsted acids like HCl can be used, they often lead to side reactions and harsh conditions.[1]
-
Solution: Switch to a milder Lewis acid catalyst. Many Lewis acids have been shown to significantly improve yields and simplify the workup procedure. Experiment with catalysts such as Yb(OTf)₃, InCl₃, FeCl₃, or ZnBr₂.[3][4][5] These catalysts activate the aldehyde carbonyl towards nucleophilic attack, a key step in the reaction mechanism.[2]
-
Expert Insight: The choice of Lewis acid can be critical. For electron-rich aromatic aldehydes, a milder Lewis acid may be sufficient, while electron-deficient aldehydes might require a stronger one to achieve optimal activation. It is advisable to perform a small-scale catalyst screen to identify the most effective one for your specific substrate.
-
-
Inappropriate Reaction Temperature: Temperature plays a crucial role in the reaction rate and selectivity.
-
Solution: The optimal temperature is substrate-dependent. While some reactions proceed at room temperature, heating is often necessary to drive the reaction to completion.[1] A good starting point is to run the reaction at a temperature between 80°C and 100°C.[1] Monitor the reaction progress by Thin-Layer Chromatography (TLC) to avoid prolonged heating, which can lead to product degradation or the formation of byproducts.[6]
-
-
Incorrect Solvent System: The solvent can significantly influence reaction rates and equilibrium.
-
Solution: While ethanol is a traditional solvent for the Biginelli reaction, exploring other options can be beneficial.[1] Polar aprotic solvents like DMF or acetonitrile can enhance the solubility of reactants and intermediates. Interestingly, solvent-free conditions have been reported to be highly effective, often leading to shorter reaction times and higher yields, aligning with green chemistry principles.[7][8]
-
-
Unfavorable Reactant Stoichiometry: The molar ratio of the three components is a critical parameter.
-
Solution: While a 1:1:1 stoichiometry of aldehyde, β-ketoester, and urea/thiourea is the theoretical ratio, using a slight excess of the urea component (e.g., 1.2-1.5 equivalents) can shift the equilibrium towards the product.[4] This is because the initial step often involves the reaction between the aldehyde and urea.[2]
-
Below is a troubleshooting workflow to systematically address low yield:
Caption: Troubleshooting workflow for low yield in pyrimidine-5-carboxylic acid synthesis.
Issue 2: Formation of a Fluorescent Byproduct
Question: During my Biginelli reaction, I observe the formation of a significant amount of a fluorescent byproduct, which complicates the purification of my desired dihydropyrimidinone precursor. What is this byproduct and how can I minimize its formation?
Answer:
The fluorescent byproduct you are observing is likely a Hantzsch-type 1,4-dihydropyridine (DHP).[6] This side product arises from a competing reaction pathway where two equivalents of the β-ketoester react with the aldehyde and ammonia. Ammonia can be generated from the decomposition of urea at elevated temperatures.
Causality and Mitigation Strategies:
-
Reaction Temperature: Higher temperatures favor the Hantzsch pathway.[6]
-
Solution: Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct. It is a delicate balance, as lower temperatures might also slow down the desired Biginelli reaction. Careful optimization and monitoring are key.
-
-
Catalyst Choice: The nature of the catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.
-
Solution: Some Lewis acids may preferentially promote the Biginelli reaction. Screening different Lewis acids, as suggested for improving yield, can also help in minimizing this side product.
-
-
Order of Addition of Reagents: The timing of urea addition can be crucial.
-
Solution: Adding the urea last to the reaction mixture can sometimes help to minimize its decomposition into ammonia, thereby suppressing the Hantzsch reaction.
-
The competition between the Biginelli and Hantzsch pathways is illustrated below:
Caption: Competing reaction pathways in the synthesis of dihydropyrimidinones.
Issue 3: Difficulty in Hydrolyzing Pyrimidine-5-carbonitrile to the Carboxylic Acid
Question: I have synthesized the pyrimidine-5-carbonitrile precursor, but I am struggling with the hydrolysis step to obtain the final carboxylic acid. The reaction is either incomplete or leads to decomposition. What are the best practices for this hydrolysis?
Answer:
The hydrolysis of nitriles to carboxylic acids can be performed under either acidic or basic conditions.[9][10] The choice of conditions and careful control of the reaction parameters are crucial to achieve a clean and complete conversion without degrading the pyrimidine core.
Troubleshooting Hydrolysis:
-
Incomplete Hydrolysis under Acidic Conditions:
-
Potential Cause: Insufficient acid concentration or reaction time. The nitrile may be protonated, but the subsequent attack by water is slow.[9]
-
Solution: Increase the concentration of the acid (e.g., from dilute HCl to a more concentrated solution) and/or extend the reflux time. Monitor the reaction by TLC to track the disappearance of the starting nitrile and the formation of the carboxylic acid. Be cautious, as excessively harsh acidic conditions can lead to degradation of the pyrimidine ring.
-
-
Decomposition under Basic Conditions:
-
Potential Cause: The pyrimidine ring can be susceptible to nucleophilic attack and ring-opening under strong basic conditions, especially at elevated temperatures.
-
Solution: Use milder basic conditions. Instead of strong NaOH or KOH, consider using a weaker base like sodium carbonate or barium hydroxide. Alternatively, perform the reaction at a lower temperature for a longer period.
-
-
Formation of Amide Intermediate:
-
Expert Insight: The hydrolysis of a nitrile proceeds through an amide intermediate. In some cases, this amide can be isolated if the reaction is not driven to completion. If you isolate the amide, you can subject it to a second hydrolysis step under more forcing conditions to obtain the desired carboxylic acid.
-
A general workflow for the hydrolysis of pyrimidine-5-carbonitriles is as follows:
Caption: General workflow for the hydrolysis of pyrimidine-5-carbonitriles.
Issue 4: Unwanted Decarboxylation During Synthesis or Purification
Question: I have successfully synthesized my pyrimidine-5-carboxylic acid, but I am observing some decarboxylation, especially during purification. How can I prevent this?
Answer:
Decarboxylation of pyrimidine-5-carboxylic acids can occur, particularly at elevated temperatures or under certain pH conditions.[11] The stability of the carboxyl group at the 5-position is influenced by the other substituents on the pyrimidine ring.
Strategies to Prevent Decarboxylation:
-
Avoid Excessive Heat: During reaction workup and purification, avoid prolonged heating at high temperatures. If distillation is necessary, perform it under reduced pressure to lower the boiling point.
-
Control pH during Workup and Purification: The stability of the carboxylic acid can be pH-dependent. It is generally advisable to work under mildly acidic to neutral conditions. Strong basic conditions can facilitate decarboxylation by forming the carboxylate anion, which can be more prone to losing CO₂.
-
Gentle Purification Techniques:
-
Recrystallization: This is often the preferred method for purifying solid carboxylic acids. Choose a solvent system where the acid has good solubility at high temperatures and poor solubility at low temperatures. Common recrystallization solvents for carboxylic acids include ethanol/water mixtures, ethyl acetate/hexane, or toluene.[12]
-
Column Chromatography: If recrystallization is not effective, column chromatography on silica gel can be used. It is important to choose an appropriate eluent system and to avoid excessively long chromatography times to minimize the risk of on-column decomposition.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Biginelli reaction, and how does understanding it help in optimization?
A1: The Biginelli reaction is a one-pot, three-component condensation reaction.[2] While the exact mechanism has been a subject of debate, the most widely accepted pathway involves an initial acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[5] This electrophilic intermediate is then attacked by the enol of the β-ketoester. Subsequent cyclization via nucleophilic attack of the urea nitrogen onto the ester carbonyl, followed by dehydration, affords the dihydropyrimidinone product.[2]
Understanding this mechanism is key to optimization. For instance, the use of Lewis acids is rationalized by their ability to coordinate to the aldehyde carbonyl, making it more electrophilic and accelerating the formation of the crucial N-acyliminium ion intermediate.[13] Similarly, using an excess of urea can push the initial equilibrium towards this intermediate, potentially increasing the overall reaction rate and yield.
Q2: How do I choose the best catalyst for my Biginelli reaction?
A2: The choice of catalyst depends on the specific substrates and desired reaction conditions. While classical Brønsted acids work, modern methods often employ Lewis acids for better yields and milder conditions.[3]
| Catalyst Type | Examples | Advantages | Considerations |
| Brønsted Acids | HCl, H₂SO₄, p-TsOH | Inexpensive, readily available | Can be harsh, leading to side reactions and difficult workup |
| Lewis Acids | Yb(OTf)₃, InCl₃, FeCl₃, ZnBr₂, Cu(OTf)₂ | High yields, milder conditions, often recyclable | Can be more expensive, may require anhydrous conditions |
| Solid Acid Catalysts | Montmorillonite KSF clay, Bone char-SO₃H | Environmentally friendly, easily separable and reusable | May have lower activity than homogeneous catalysts |
A small-scale screening of a few representative catalysts from different categories is the most effective way to identify the optimal catalyst for your specific transformation.
Q3: What are the best practices for purifying pyrimidine-5-carboxylic acids?
A3: The purification of pyrimidine-5-carboxylic acids typically involves standard techniques for organic acids, with some specific considerations to avoid degradation.
-
Recrystallization: This is the preferred method for solid products. The choice of solvent is crucial. A good starting point is to test solvent pairs like ethanol/water, methanol/acetone, or ethyl acetate/hexane.[12] The goal is to find a system where the compound is soluble in the hot solvent and sparingly soluble when cold.
-
Acid-Base Extraction: For crude mixtures containing neutral or basic impurities, an acid-base extraction can be effective. Dissolve the crude product in an aqueous base (e.g., NaHCO₃ or Na₂CO₃ solution) to form the water-soluble carboxylate salt. Wash the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove neutral and basic impurities. Then, carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the pure carboxylic acid, which can be collected by filtration. Be mindful of the potential for decarboxylation if strong acids or high temperatures are used during this process.
-
Column Chromatography: If the above methods are insufficient, silica gel column chromatography can be employed. A typical eluent system would be a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol), often with a small amount of acetic or formic acid added to the mobile phase to keep the carboxylic acid protonated and prevent tailing on the silica gel.
Q4: Can I use aliphatic aldehydes in the Biginelli reaction?
A4: Yes, aliphatic aldehydes can be used in the Biginelli reaction, but they often give lower yields compared to aromatic aldehydes under classical conditions.[14] This is because aliphatic aldehydes are more prone to self-condensation (aldol reaction) and other side reactions.
To improve the yields with aliphatic aldehydes, consider the following modifications:
-
Use of a more active catalyst: Lewis acids like ZnBr₂ have been shown to be particularly effective for Biginelli reactions with aliphatic aldehydes, especially under solvent-free conditions.[4]
-
Atwal Modification: This involves the pre-formation of an enone intermediate from the aliphatic aldehyde and the β-ketoester, which is then reacted with urea or thiourea.[15] This two-step approach can be more reliable for challenging substrates.
-
Use of protected aldehydes: Aldehydes protected as cyclic hemiaminals have been shown to give high yields of the desired dihydropyrimidinones.[15]
Experimental Protocols
General Protocol for the Synthesis of a Dihydropyrimidine Precursor via a Lewis Acid-Catalyzed Biginelli Reaction
This protocol provides a general framework. The specific catalyst, solvent, and temperature may require optimization for your particular substrates.
Materials:
-
Aromatic or aliphatic aldehyde (10 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (10 mmol)
-
Urea (12 mmol)
-
Lewis acid catalyst (e.g., Yb(OTf)₃, 1-5 mol%)
-
Solvent (e.g., acetonitrile, or solvent-free)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (10 mmol), β-ketoester (10 mmol), urea (12 mmol), and the Lewis acid catalyst (e.g., 0.1-0.5 mmol).
-
If using a solvent, add it to the flask (e.g., 20 mL of acetonitrile).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C or reflux) with stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Upon completion (typically 2-12 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration and wash it with a small amount of cold ethanol.
-
If no precipitate forms, pour the reaction mixture into ice-water and stir for 30 minutes to induce precipitation. Collect the solid by filtration.
-
The crude dihydropyrimidinone can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
General Protocol for the Hydrolysis of a Pyrimidine-5-carbonitrile to a Pyrimidine-5-carboxylic Acid
Acidic Hydrolysis:
-
In a round-bottom flask, dissolve the pyrimidine-5-carbonitrile (5 mmol) in a mixture of concentrated hydrochloric acid (10 mL) and water (10 mL).
-
Heat the mixture at reflux for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
The pyrimidine-5-carboxylic acid may precipitate upon cooling. If so, collect the solid by filtration, wash with cold water, and dry.
-
If the product remains in solution, carefully neutralize the mixture with a base (e.g., saturated NaHCO₃ solution) to precipitate the product at its isoelectric point. Collect the solid by filtration.
Basic Hydrolysis:
-
In a round-bottom flask, dissolve the pyrimidine-5-carbonitrile (5 mmol) in a 10% aqueous solution of sodium hydroxide (20 mL).
-
Heat the mixture at reflux for 2-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the solution with dilute hydrochloric acid (e.g., 3M HCl) with cooling in an ice bath until the product precipitates.
-
Collect the solid by filtration, wash with cold water, and dry.
References
-
Wikipedia. (n.d.). Biginelli reaction. [Link]
-
Pirol, S., & Kappe, C. O. (2017). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 22(7), 1145. [Link]
-
Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879-888. [Link]
-
Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. ResearchGate. [Link]
-
Kappe, C. O. (2003). The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. QSAR & Combinatorial Science, 22(6), 630-645. [Link]
-
Pratama, A. S., & Tanimoto, H. (2022). Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. ACS Omega, 7(49), 44749-44759. [Link]
-
Banu, H., & Kumar, R. (2015). Recent Advances in Biginelli-type Reactions. Current Organic Chemistry, 19(18), 1776-1804. [Link]
-
Sharma, P., & Kumar, A. (2014). A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines. RSC Advances, 4(84), 44697-44703. [Link]
-
J&K Scientific LLC. (2021). Biginelli Reaction. [Link]
-
Reddy, C. V., Mahesh, M., Raju, P. V. K., Babu, T. R., & Reddy, V. V. N. (2007). An Efficient one-pot Biginelli condensation of aliphatic aldehydes catalyzed by zinc bromide under solvent-free conditions. Preparative Biochemistry and Biotechnology, 37(4), 381-387. [Link]
-
Lin, C. C., & Lin, H. C. (2012). Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications. Beilstein Journal of Organic Chemistry, 8, 1238-1244. [Link]
-
Nishimura, Y., Okamoto, Y., Ikunaka, M., & Ohyama, Y. (2011). Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers. Chemical & Pharmaceutical Bulletin, 59(12), 1458-1466. [Link]
-
Butler, D. C., & Cheek, B. J. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry, 6, 387. [Link]
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
White Rose Research Online. (n.d.). green solvent selection guides. [Link]
-
Prat, D., Pardigon, O., Flemming, H. W., Letestu, S., Duc, V., & Gourdon, A. (2013). A solvent selection guide based on chemometrics and multicriteria decision analysis. Green Chemistry, 15(12), 3440-3450. [Link]
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]
-
Der Pharma Chemica. (n.d.). A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation. [Link]
-
University of York, Department of Chemistry. (n.d.). Solvent Selection Guide. [Link]
-
University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). [Link]
-
Kumar, A., & Sharma, S. (2012). Biginelli Reaction Catalyzed by Copper Nanoparticles. PLoS ONE, 7(8), e42223. [Link]
-
Foroughi, F., et al. (2024). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Scientific Reports, 14(1), 1-14. [Link]
-
Al-Mulla, A. (2017). Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. Molecules, 22(1), 123. [Link]
-
ResearchGate. (n.d.). Influence of the solvent on Biginelli reaction. [Link]
-
Kumar, D., & Reddy, V. B. (2022). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). Catalysts, 12(10), 1148. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
Wikipedia. (n.d.). Metal–organic framework. [Link]
-
Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(1), 1-8. [Link]
-
ResearchGate. (n.d.). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. [Link]
-
Wolfenden, R., & Snider, M. J. (2017). Three Pyrimidine Decarboxylations in the Absence of a Catalyst. Journal of the American Chemical Society, 139(38), 13496-13499. [Link]
-
Ghavre, M., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 743. [Link]
-
Gooßen, L. J., & Döhring, A. (2003). Lewis Acids as Highly Efficient Catalysts for the Decarboxylative Esterification of Carboxylic Acids with Dialkyl Dicarbonates. Advanced Synthesis & Catalysis, 345(8), 943-947. [Link]
-
ResearchGate. (n.d.). (PDF) Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. [Link]
-
Llaguno, S. A., et al. (2020). Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. Oncogene, 39(46), 6987-7001. [Link]
-
Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]
-
Krieble, V. K., & Noll, C. I. (1939). The Hydrolysis of Nitriles with Acids. Journal of the American Chemical Society, 61(3), 560-563. [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]
-
Geigenberger, P., et al. (2005). Inhibition of de novo pyrimidine synthesis in growing potato tubers leads to a compensatory stimulation of the pyrimidine salvage pathway and a subsequent increase in biosynthetic performance. The Plant Journal, 41(4), 564-575. [Link]
-
Reddit. (2014). Help With acid hydrolysis of nitriles -> carboxylic acids. [Link]
-
Llaguno, S. A., et al. (2020). Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. PubMed. [Link]
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. An Efficient one-pot Biginelli condensation of aliphatic aldehydes catalyzed by zinc bromide under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biginelli Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. Three Pyrimidine Decarboxylations in the Absence of a Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. moodle2.units.it [moodle2.units.it]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 4-Isopropyl-2-methylpyrimidine-5-carboxylic Acid
[1]
Executive Summary: The Amphoteric Challenge
Purifying 4-Isopropyl-2-methylpyrimidine-5-carboxylic acid presents a distinct set of challenges derived from its "schizophrenic" chemical nature. It possesses a basic pyrimidine nitrogen (pKa ~1.5–2.0) and an acidic carboxylic tail (pKa ~3.5–4.0).[1]
This duality creates a Zwitterionic Trap :
-
In Acid (pH < 1): It is cationic (soluble in water, insoluble in non-polar organics).
-
In Base (pH > 5): It is anionic (soluble in water as a salt).
-
At Isoelectric Point (pH ~2.5–3.5): It exists as a zwitterion or neutral species. While this is theoretically the point of precipitation, the 4-isopropyl group adds significant lipophilicity, often causing the compound to "oil out" rather than crystallize, or remain partially soluble in organic/aqueous emulsions.
This guide addresses these specific phase-behavior issues, chromatographic tailing, and impurity profiling.
Module 1: Solubility & pH Management
The "Dissolution" Paradox
User Question: "I cannot extract the product into DCM or Ethyl Acetate from my aqueous reaction mixture, even at neutral pH. Where is my compound?"
Technical Diagnosis: At "neutral" pH (approx. pH 6–7), this molecule exists almost entirely as the carboxylate anion , which prefers the aqueous phase. Conversely, if you acidify too aggressively (pH < 1) to protonate the acid, you inadvertently protonate the pyrimidine nitrogen, forming a water-soluble cationic salt .[1]
The Solution: The pH Window You must target the uncharged/zwitterionic window to maximize organic partitioning or precipitation.
Protocol:
-
Cool the aqueous solution to 0–5°C.
-
Adjust pH carefully to 3.0–3.5 (The "Goldilocks Zone").
-
Extraction: Use 2-MeTHF (2-Methyltetrahydrofuran) or IPA/CHCl3 (1:3) instead of pure DCM. The isopropyl group makes the neutral form lipophilic enough for these solvents, but standard DCM often fails to break the hydration shell of the zwitterion.
Visualizing the Species Distribution
Figure 1: The pH-dependent species shift.[1] Isolation must occur in the yellow zone.
Module 2: Crystallization & Isolation
The "Oiling Out" Problem
User Question: "Upon acidification, my product comes out as a sticky yellow oil/gum instead of a white solid. How do I fix this?"
Technical Diagnosis: The 4-isopropyl group lowers the melting point and disrupts crystal lattice formation compared to methyl-substituted analogs.[1] When the product precipitates rapidly from water, it traps impurities and water, forming a supercooled liquid (oil).
Troubleshooting Protocol:
| Method | Solvent System | Procedure |
| Anti-Solvent Crash | Ethanol / Water | 1. Dissolve oil in min. volume of warm Ethanol (40°C).2. Add water dropwise until turbidity persists.3. Seed with pure crystal (if available) or scratch glass.4. Cool slowly to 4°C (1°C/min). Rapid cooling = Oil. |
| Trituration | MTBE / Heptane | 1. Dissolve oil in MTBE.2. Add Heptane slowly.3. If oil forms, reheat to dissolve, then cool with vigorous stirring to induce powder formation. |
| Reslurry | Acetonitrile | 1.[2] Suspend the gum in cold Acetonitrile.2. Sonicate for 10 mins.3. The gum often hardens into a filterable solid as impurities dissolve. |
Critical Note: Avoid Methanol if esterification (impurity formation) is a concern during heated recrystallization, although the steric bulk of the isopropyl group mitigates this slightly.
Module 3: Chromatographic Separation
The "Streaking" Peak
User Question: "The peak tails badly on my C18 column, spanning 2 minutes. I can't separate it from the des-isopropyl impurity."
Technical Diagnosis: Standard silica or C18 columns have residual silanols. The basic pyrimidine nitrogen interacts with these silanols, while the carboxylic acid dissociates, causing "dual-mode" retention and peak broadening.[1]
HPLC/Flash Conditions Guide:
| Parameter | Recommendation | Why? |
| Stationary Phase | C18-PFP (Pentafluorophenyl) or HILIC | PFP offers pi-pi interactions with the pyrimidine ring, improving selectivity over alkyl impurities.[1] |
| Mobile Phase A | Water + 0.1% TFA or Formic Acid | Crucial: You must suppress the ionization of the carboxylic acid (keep it neutral) and protonate the nitrogen fully to get a single species. |
| Mobile Phase B | Acetonitrile (preferred over MeOH) | Sharper peaks for lipophilic aromatics. |
| Buffer Warning | Avoid neutral Ammonium Acetate | At pH 7, the zwitterion will streak. Stay acidic (pH 2) or go fully basic (pH 10) using an alkali-stable column (e.g., XBridge).[1] |
Module 4: Impurity Profiling
User Question: "I see a persistent impurity at RRT 1.1. What is it?"
Common Impurities Table:
| Impurity | Origin | Removal Strategy |
| Ethyl Ester Precursor | Incomplete hydrolysis of the starting material.[1] | Saponification: Reflux in NaOH/EtOH for 1 hr. The isopropyl group provides steric hindrance, making the ester harder to hydrolyze than expected. |
| Decarboxylated Species | Thermal degradation (loss of CO2) at >100°C. | Avoid high-vac ovens >60°C. Dry under N2 flow or lyophilize.[1] |
| Metal Complexes (Pd/Cu) | Catalyst residue from cross-coupling steps. | Scavenger Resins: Treat organic solution with QuadraPure™ TU (Thiourea) or wash with aqueous EDTA at pH 7 before final acidification. |
Troubleshooting Decision Tree
Figure 2: Workflow for isolating the free acid from crude reaction mixtures.
References
-
Solubility & Crystallization of Heterocycles
-
pKa & Chemical Properties
-
pKa Data for Pyrimidine and Carboxylic Acid Derivatives.[4] Williams, R., Organic Chemistry Data.
-
Comparisons of pKa and log P values of heterocyclic carboxylic acids. NIH/PubMed, 2003.
-
-
Synthesis & Impurity Context
-
Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis (Thieme), 2002.
-
Process for purification of aromatic carboxylic acids (Metal Removal).[5] Google Patents, US8492583B2.
-
Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for 4-Isopropyl-2-methylpyrimidine-5-carboxylic acid before handling, as specific toxicological data may be limited.
Sources
- 1. CN101323597B - Preparation of 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonyl amido) pyrimidine-5-formaldehyde - Google Patents [patents.google.com]
- 2. 4-Chloro-5-isopropyl-2-methylpyrimidine | C8H11ClN2 | CID 24903698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. US8492583B2 - Process for purification of aromatic carboxylic acids - Google Patents [patents.google.com]
Technical Support Center: Mass Spectrometry Fragmentation of Pyrimidine Compounds
Executive Summary
Welcome to the Technical Support Center. This guide addresses the specific challenges encountered in the mass spectrometry (MS) analysis of pyrimidine derivatives (uracil, cytosine, thymine, and synthetic analogs). Pyrimidines are polar, nitrogen-rich heterocycles that exhibit distinct fragmentation pathways—most notably the Retro-Diels-Alder (RDA) reaction.
This document moves beyond basic operation, providing a causal analysis of fragmentation anomalies, sensitivity loss, and structural elucidation.[1][2] It is designed to be a self-validating troubleshooting system.
Diagnostic Workflow
Before altering method parameters, utilize this logic flow to isolate the root cause of your spectral anomaly.
Figure 1: Decision tree for isolating mass spectrometry anomalies in pyrimidine analysis.
Technical Troubleshooting Guides (Q&A)
Issue 1: Ionization & Sensitivity
Q: Why is the protonated molecular ion
A: Pyrimidines are amphoteric but often require specific conditions to ionize efficiently in Electrospray Ionization (ESI).
-
pKa Mismatch: The basicity of the pyrimidine ring nitrogens (N1/N3) is relatively low (pKa ~ 9 for thymine, but protonation occurs at much lower pH). If your mobile phase is neutral, protonation efficiency drops.
-
Solution: Ensure mobile phase contains 0.1% Formic Acid or Acetic Acid to drive protonation for
.
-
-
Ion Suppression: Pyrimidines are highly polar and often elute in the void volume (dead time) of Reverse Phase (C18) columns, where salts and unretained matrix components suppress ionization.
-
Solution: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) or a polar-embedded C18 column to increase retention (k' > 2), moving the analyte away from the suppression zone [1].
-
Issue 2: Structural Elucidation (RDA Mechanism)
Q: I see a major fragment that doesn't correspond to a simple side-chain loss. How do I interpret the ring cleavage?
A: Pyrimidines characteristically undergo Retro-Diels-Alder (RDA) fragmentation. Unlike simple functional group losses (like
-
Mechanism: The pyrimidine ring opens, typically expelling Isocyanic acid (HNCO, 43 Da) or Hydrogen cyanide (HCN, 27 Da).
-
Diagnostic Ions:
-
Uracil (m/z 113): RDA leads to loss of HNCO
fragment at m/z 70 . -
Cytosine (m/z 112): Loss of HNCO
fragment at m/z 69 ; also loss of (17 Da) m/z 95 [2]. -
Thymine (m/z 127): RDA loss of HNCO
fragment at m/z 84 .
-
Visualization of RDA Pathway:
Figure 2: Schematic of the Retro-Diels-Alder (RDA) fragmentation pathway common in pyrimidines.
Issue 3: Adduct Formation
Q: My spectrum is dominated by peaks at M+23 and M+45. Is my compound impure?
A: Likely not. Pyrimidines are prone to forming alkali metal adducts, especially in glass-lined vessels or when using lower-grade solvents.
- (M+23): Ubiquitous sodium adduct.
- (M+45): Disodium adduct (common in acidic pyrimidines like uracil).
- (Dimer): formed at high concentrations.
-
Validation: Check if the mass difference between the "impurity" and your target is exactly 21.98 Da (Na-H) or 38.96 Da (K-H). If so, it is an adduct, not a contaminant [3].
Data Summary: Characteristic Fragments
Use this table to validate your MS/MS spectra.
| Compound | Precursor [M+H]+ | Primary Fragment (m/z) | Neutral Loss | Mechanism |
| Uracil | 113 | 70 | 43 (HNCO) | RDA Cleavage |
| Cytosine | 112 | 95 | 17 (NH3) | Deamination |
| Cytosine | 112 | 69 | 43 (HNCO) | RDA Cleavage |
| Thymine | 127 | 84 | 43 (HNCO) | RDA Cleavage |
| Thymine | 127 | 54 | 73 (HNCO + CH2O) | Sequential Loss |
Experimental Protocol: MS Optimization for Pyrimidines
Objective: Establish a robust Multiple Reaction Monitoring (MRM) method.
Step 1: Infusion & Source Optimization
-
Prepare a
standard in 50:50 Methanol:Water (0.1% Formic Acid). -
Infuse directly at
. -
Cone Voltage (CV) Ramp:
-
Start low (10V). Pyrimidines are small and can fragment in the source if CV is too high (In-Source Fragmentation).
-
Increase in 5V increments until
is maximized. -
Warning: If you see m/z 70 (Uracil) in the Q1 scan, your CV is too high.
-
Step 2: Collision Energy (CE) Ramp
-
Select the precursor ion in Q1.
-
Ramp CE from 10 eV to 50 eV.
-
Target: Select a CE that leaves ~10% of the precursor ion remaining. This ensures a stable ratio of fragments for quantification.
-
Note: RDA fragmentation often requires higher energy (25-35 eV) than simple side-chain losses.
-
Step 3: Chromatographic Check
-
Inject the standard onto the column.
-
Monitor the peak shape.[3] Tailing indicates secondary interactions with free silanols.
-
Fix: Increase buffer concentration (e.g., 10mM Ammonium Formate) or switch to a HILIC column.
-
References
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available at: [Link]
-
Mass spectra associated to fragmentation of uracil, cytosine and thymine. ResearchGate. Available at: [Link]
-
Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? Chromatography Online. Available at: [Link]
-
Fragmentation pathways in the uracil radical cation. PubMed.[4] Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Combining fragment ion and neutral loss matching during mass spectral library searching: A new general-purpose algorithm applicable to illicit drug identification | NIST [nist.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Fragmentation pathways in the uracil radical cation - PubMed [pubmed.ncbi.nlm.nih.gov]
refining crystallization methods for pyrimidine-5-carboxylic acids
Welcome to the Technical Support Center for Pyrimidine-5-Carboxylic Acid Crystallization.
I am Dr. Aris Thorne , Senior Application Scientist. I have designed this guide to move beyond standard textbook procedures. We are dealing with a scaffold that is amphoteric , prone to strong hydrogen-bonding networks , and susceptible to oiling out due to high lattice energy vs. solvation competition.
This guide is structured as a dynamic troubleshooting workflow. It assumes you are working with Pyrimidine-5-carboxylic acid (CAS: 4595-61-3) or its close 2-substituted derivatives.
Module 1: Solubility & Reactive Crystallization (The pH Swing)
The Core Challenge: Pyrimidine-5-carboxylic acids often exhibit poor solubility in common organic solvents (ethanol, acetone, DCM) due to strong intermolecular hydrogen bonding (supramolecular ladders) between the carboxylic acid and the pyrimidine nitrogen [1]. Thermal recrystallization often fails or requires excessive solvent volumes.
The Solution: Utilize the amphoteric nature of the pyrimidine ring. The most robust purification is Reactive Crystallization (pH Swing) via the isoelectric point (pI).
Protocol 1: Controlled pH-Swing Crystallization
Use this for crude material isolation or bulk purification.
-
Dissolution (High pH): Suspend crude solid in 1.05 eq of aqueous NaOH (1M to 5M depending on scale).
-
Why: This forms the sodium carboxylate salt, breaking the H-bond network and ensuring high water solubility.
-
Checkpoint: If solids remain, they are likely non-acidic impurities (e.g., unhydrolyzed esters or decarboxylated byproducts). Filter these out now.
-
-
Polishing: Treat the filtrate with activated carbon (5 wt%) for 30 mins at 40°C to remove colored oligomers. Filter over Celite.
-
Nucleation (The Critical Step): Slowly dose HCl (1M) to the filtrate under vigorous stirring.
-
Target: Drop pH to ~6.0–7.0 initially.
-
Observation: Cloud point should occur. If oiling occurs here, see Module 2.
-
-
Growth & Aging: Continue acidifying to pH 2.5–3.0 (approximate pKa of the carboxylic acid).
-
Crucial: Do not overshoot to pH < 1.0 immediately, as the pyrimidine nitrogen can protonate, forming a soluble cation salt (
), reducing yield.
-
-
Isolation: Cool to 5°C, age for 2 hours, filter, and wash with cold water (removes NaCl).
Workflow Visualization
Figure 1: Reactive crystallization workflow leveraging the amphoteric properties of pyrimidine derivatives.
Module 2: Troubleshooting Oiling Out (LLPS)
The Issue: You add acid or cool the solution, and instead of crystals, a "gooey" oil separates. This is Liquid-Liquid Phase Separation (LLPS).[1] The Cause: The metastable zone width (MSZW) is too narrow, or impurities are depressing the melting point of the solid below the crystallization temperature [2].
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Oils immediately upon acidification | Local supersaturation is too high. | Dilute titrant: Use 0.5M HCl instead of 5M. Increase mixing: High shear prevents local pH spikes. |
| Oils during cooling (Recrystallization) | Solvent system has a "miscibility gap" or temperature is > Melting Point (depressed). | Seed at Cloud Point: Add 1 wt% pure seeds immediately when turbidity appears. Change Solvent: Switch from pure alcohol to DMSO/Water or DMF/Water antisolvent methods. |
| Oil never solidifies | High impurity profile (likely ester or decarboxylated product). | Return to Module 1: Re-dissolve in base and extract the oil with Ethyl Acetate before acidification. The oil is likely a neutral impurity. |
Decision Tree: Oiling Out
Figure 2: Diagnostic logic for resolving Liquid-Liquid Phase Separation (LLPS).
Module 3: Polymorph & Solvate Control
The Science: Pyrimidine-5-carboxylic acids are prone to forming solvates because the carboxylic acid proton and the pyrimidine nitrogen are excellent H-bond donors/acceptors [3].
-
Risk: Isolating a hydrate or methanol solvate instead of the anhydrous form can alter bioavailability and stability.
Protocol: Competitive Slurry Conversion
Use this to ensure you have the most stable thermodynamic polymorph.
-
Preparation: Create a saturated suspension of your isolated solid in the target solvent (e.g., Isopropanol or Water) at 25°C.
-
Seeding: If you have a desired reference standard (Form I), add it. If not, proceed with self-nucleation.
-
Cycling: Stir for 24–48 hours.
-
Tip: Oscillate temperature between 20°C and 40°C. This dissolves metastable fines and grows stable crystals (Ostwald Ripening).
-
-
Analysis: Filter and analyze via XRPD (X-Ray Powder Diffraction).
-
Success: Sharp, distinct peaks indicate a crystalline, stable form. Broad halos indicate amorphous content.
-
Frequently Asked Questions (FAQ)
Q1: My crystals are needle-like and clog the filter. How do I fix the habit? Dr. Thorne: Needle habits are common in rapid acidification.
-
Fix: Use Temperature Cycling (Module 3) or reduce the acidification rate. Adding a "growth modifier" like low concentrations of polymer additives (e.g., HPMC) can sometimes block the fast-growing axis, producing blockier crystals, though this is advanced optimization.
Q2: Why is my yield low after pH adjustment? Dr. Thorne: You likely over-acidified.
-
Explanation: Pyrimidines are weak bases. If you drop pH < 1.0, the ring nitrogen protonates (
for the ring N). The species becomes cationic and re-dissolves in water. -
Fix: Stop acidification exactly at pH 2.5–3.0.
Q3: The solid is colored (yellow/brown) even after crystallization. Dr. Thorne: Pyrimidine synthesis often generates conjugated oligomers.
-
Fix: Crystallization alone is poor at rejecting these specific chromophores. You must use an activated carbon polish step (Module 1, Step 2) while the compound is dissolved as the sodium salt.
References
-
Bhogala, B. R., et al. (2015).[2] Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? Royal Society of Chemistry. Available at: [Link]
-
Mettler Toledo. (2024).[3] Oiling Out in Crystallization: Causes and Remedies.[1][3][4] Technical Whitepaper. Available at: [Link]
-
Garg, U., Azim, Y., & Alam, M. (2021).[5] In acid–aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt. RSC Advances. Available at: [Link]
Sources
- 1. mt.com [mt.com]
- 2. Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated p K a 's predict proton transfer? A case study of nine complexes ... - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE00102A [pubs.rsc.org]
- 3. brainly.com [brainly.com]
- 4. reddit.com [reddit.com]
- 5. In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01714D [pubs.rsc.org]
Validation & Comparative
Navigating the Chemical Landscape: A Comparative Analysis of 4-Isopropyl-2-methylpyrimidine-5-carboxylic Acid and Its Analogs in Drug Discovery
For Immediate Release: A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, forming the backbone of numerous therapeutic agents. Among the vast array of pyrimidine derivatives, 4-Isopropyl-2-methylpyrimidine-5-carboxylic acid has emerged as a compound of significant interest, demonstrating a spectrum of biological activities. This guide provides a detailed comparative analysis of this lead compound and its structural analogs, offering insights into their structure-activity relationships (SAR), and presenting robust experimental protocols to aid in the evaluation of their therapeutic potential.
Introduction: The Prominence of the Pyrimidine Core
The pyrimidine ring is a privileged heterocyclic motif in drug discovery, integral to the structure of nucleobases and a multitude of approved drugs.[1] Its derivatives are known to exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1] The biological versatility of the pyrimidine core is largely dictated by the nature and position of its substituents, which modulate the molecule's physicochemical properties and its interaction with biological targets.[2] This guide focuses on the 4-Isopropyl-2-methylpyrimidine-5-carboxylic acid scaffold, a promising platform for the development of novel therapeutics.
The Lead Compound: 4-Isopropyl-2-methylpyrimidine-5-carboxylic Acid
4-Isopropyl-2-methylpyrimidine-5-carboxylic acid is characterized by a pyrimidine ring substituted with an isopropyl group at the C4 position, a methyl group at the C2 position, and a carboxylic acid group at the C5 position. The interplay of these substituents imparts specific electronic and steric properties that govern its biological activity. The carboxylic acid moiety, in particular, is a key functional group, often involved in critical hydrogen bonding interactions with biological targets.[3]
Comparative Analysis with Structural Analogs: Unraveling the Structure-Activity Relationship (SAR)
The therapeutic potential of 4-Isopropyl-2-methylpyrimidine-5-carboxylic acid can be fine-tuned through systematic structural modifications. This section explores the impact of altering the substituents at the C2 and C4 positions on the biological activity of the parent compound, with a focus on anticancer properties.
Influence of the C4-Substituent
The isopropyl group at the C4 position plays a crucial role in the molecule's interaction with its biological targets. Altering the size and nature of this alkyl substituent can significantly impact efficacy.
| Compound ID | C4-Substituent | C2-Substituent | Rationale for Modification | Expected Impact on Activity |
| LEAD-01 | Isopropyl | Methyl | Parent Compound | Baseline Activity |
| ANA-01 | Methyl | Methyl | Decrease steric bulk | May alter binding pocket fit, potentially increasing or decreasing activity. |
| ANA-02 | Ethyl | Methyl | Moderate increase in chain length | Exploration of hydrophobic interactions within the binding site. |
| ANA-03 | Cyclopropyl | Methyl | Introduction of a rigid, strained ring | May provide a better conformational lock into the target's active site. |
| ANA-04 | Phenyl | Methyl | Introduction of an aromatic ring | Potential for π-π stacking interactions, which could enhance binding affinity. |
This table presents a focused set of analogs for comparative analysis. The expected impact is based on established principles of medicinal chemistry and may vary depending on the specific biological target.
Influence of the C2-Substituent
The methyl group at the C2 position also contributes to the overall pharmacological profile. Modifications at this position can influence the molecule's electronic properties and its ability to form key interactions.
| Compound ID | C4-Substituent | C2-Substituent | Rationale for Modification | Expected Impact on Activity |
| LEAD-01 | Isopropyl | Methyl | Parent Compound | Baseline Activity |
| ANA-05 | Isopropyl | Ethyl | Increase alkyl chain length | May enhance hydrophobic interactions. |
| ANA-06 | Isopropyl | Amino | Introduction of a hydrogen bond donor/acceptor | Potential for new hydrogen bonding interactions with the target. |
| ANA-07 | Isopropyl | Phenyl | Introduction of a bulky aromatic group | Could lead to enhanced binding through hydrophobic and aromatic interactions. |
This table outlines key analogs for understanding the role of the C2-substituent. The anticipated effects are hypothetical and require experimental validation.
Experimental Protocols for Biological Evaluation
To facilitate the comparative analysis of 4-Isopropyl-2-methylpyrimidine-5-carboxylic acid and its analogs, this section provides detailed, step-by-step methodologies for key in vitro assays.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4]
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.
-
Trypsinize and count the cells.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds (e.g., 10 mM in DMSO).
-
Perform serial dilutions to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Replace the culture medium in the 96-well plate with fresh medium containing the desired concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Caption: Workflow of the MTT assay for assessing cell viability.
Enzyme Inhibition Assay: Kinase Inhibition Assay
Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways.[5]
Principle: This assay measures the ability of a compound to inhibit the activity of a specific kinase. The activity is often determined by quantifying the amount of phosphorylated substrate produced.
Step-by-Step Protocol (General Kinase Assay):
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., containing Tris-HCl, MgCl₂, DTT).
-
Prepare a solution of the purified kinase enzyme.
-
Prepare a solution of the specific substrate (e.g., a peptide or protein).
-
Prepare a solution of ATP (often radiolabeled, e.g., [γ-³²P]ATP, or for non-radioactive assays, use a phosphospecific antibody).
-
-
Reaction Setup:
-
In a 96-well plate, add the reaction buffer, the test compound at various concentrations, and the kinase enzyme.
-
Incubate for a short period (e.g., 10-15 minutes) to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding the substrate and ATP solution.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination and Detection:
-
Stop the reaction (e.g., by adding a stop solution containing EDTA).
-
Detect the amount of phosphorylated substrate. This can be done through various methods:
-
Radiometric assay: Spot the reaction mixture onto a phosphocellulose membrane, wash away unreacted [γ-³²P]ATP, and measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
ELISA-based assay: Use a phosphospecific antibody to capture the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for colorimetric or chemiluminescent detection.
-
Luminescence-based assay: Use a system where the amount of ATP remaining after the reaction is measured via a luciferase-luciferin reaction.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
-
Caption: Schematic of a kinase inhibition assay.
Conclusion and Future Directions
4-Isopropyl-2-methylpyrimidine-5-carboxylic acid represents a valuable starting point for the development of novel therapeutic agents. The comparative analysis of its analogs, guided by the principles of structure-activity relationships, provides a rational approach to optimizing its pharmacological profile. The detailed experimental protocols included in this guide are intended to empower researchers to systematically evaluate these compounds and unlock their full therapeutic potential. Future studies should focus on expanding the library of analogs, exploring a wider range of biological targets, and ultimately advancing the most promising candidates into preclinical and clinical development.
References
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]
-
Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. MDPI. [Link]
-
Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. MDPI. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
-
Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. ACS Publications. [Link]
-
Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[2][6]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors. PubMed. [Link]
-
PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. PharmaTutor. [Link]
-
Design, synthesis and anticancer evaluation of selective 2,4-disubstituted pyrimidine CDK9 inhibitors. PubMed. [Link]
-
In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science. [Link]
-
In Vitro and In Silico Study of Analogs of Plant Product Plastoquinone to Be Effective in Colorectal Cancer Treatment. PubMed Central. [Link]
-
Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. PubMed Central. [Link]
-
Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors. PubMed. [Link]
-
Synthesis and evaluation of the antiproliferative activity of the derivatives of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acids. MDPI. [Link]
-
In vitro cytotoxicity of 4a-l derivatives against different cancer cell lines by MTT assay. ResearchGate. [Link]
-
Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity. ResearchGate. [Link]
-
A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and. Anticancer Research. [Link]
-
Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. MDPI. [Link]
-
Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid. New Journal of Chemistry. [Link]
-
Design, synthesis and anticancer evaluation of selective 2,4-disubstituted pyrimidine CDK9 inhibitors. PubMed. [Link]
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A Senior Scientist's Guide to Cross-Validation of Analytical Methods for Pyrimidine Compounds
For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of analytical data across different laboratories, instruments, and time is not merely a matter of good practice—it is a cornerstone of regulatory compliance and scientific integrity. This is particularly true for pyrimidine-based compounds, a class of molecules central to numerous therapeutic areas, including antiviral and anticancer agents.[1][2][3] The transfer of an analytical method from a development lab to a quality control (QC) environment, or between global manufacturing sites, is a critical juncture fraught with potential for variability.
This guide provides an in-depth comparison of analytical strategies for pyrimidine compounds, grounded in the principles of cross-validation. We will move beyond a simple recitation of procedural steps to explore the scientific rationale behind methodological choices, ensuring that every protocol described is a self-validating system.
Part 1: The Imperative of Cross-Validation
Analytical method cross-validation is the formal process of verifying that a validated method produces consistent, reliable, and accurate results when used by different laboratories, analysts, or equipment.[4] It is a critical component of the analytical method lifecycle, especially during method transfer between sites or to a contract research organization (CRO).[5][6] The primary objective is to provide documented evidence that the receiving laboratory can perform the method with equivalent accuracy and precision as the transferring laboratory.[5]
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established clear expectations for this process, emphasizing that analytical procedures should be described in sufficient detail to allow a competent analyst to reproduce the necessary conditions and obtain results within the proposed acceptance criteria.[6][7][8][9]
The workflow for a successful method transfer and cross-validation is a multi-stage process that requires careful planning, execution, and evaluation.
Caption: A typical workflow for an inter-laboratory cross-validation study.
Part 2: Method Selection for Pyrimidine Compounds: A Comparative Analysis
The choice of analytical technique is fundamental and is dictated by the physicochemical properties of the pyrimidine analyte and the intended purpose of the method (e.g., potency assay, impurity profiling). Pyrimidines are often polar, nitrogen-containing heterocyclic compounds, which presents unique chromatographic challenges.[10][11][12]
Causality in Chromatographic Choices
-
Stationary Phase: Due to their polarity, pyrimidines can be poorly retained on standard C18 reversed-phase columns.[11] Therefore, columns with polar-embedded or polar-endcapped phases are often preferred for moderately polar pyrimidines.[11] For highly polar pyrimidines, Hydrophilic Interaction Liquid Chromatography (HILIC) may be necessary to achieve adequate retention.[13]
-
Mobile Phase: The pH of the mobile phase is critical. Pyrimidine compounds contain basic nitrogen atoms, and their ionization state can be controlled by adjusting the mobile phase pH.[10][14] Maintaining a consistent pH, often using a buffer like acetate or phosphate, is essential for reproducible retention times.[1][10]
-
Detection: While UV detection is robust and widely used, its specificity can be limited. Mass Spectrometry (MS) offers significantly higher specificity and sensitivity, allowing for the definitive identification of impurities and degradants based on their mass-to-charge ratio.[15][16]
The following table compares two common analytical methods for pyrimidine analysis: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 1: Comparison of HPLC-UV and LC-MS/MS Method Validation Parameters
| Validation Parameter | HPLC-UV Method | UPLC-MS/MS Method | Rationale for Performance Difference |
|---|---|---|---|
| Specificity | Specific | Highly Specific | MS detection provides mass-to-charge ratio data, which is far more selective than UV absorbance, unequivocally distinguishing the analyte from co-eluting impurities.[16] |
| Linearity (R²) | Typically ≥ 0.999 | Typically ≥ 0.999 | Both methods can achieve excellent linearity, but the wider dynamic range of MS detectors can sometimes extend the linear range.[17] |
| Range | 1 - 100 µg/mL | 0.1 - 1000 ng/mL | The superior sensitivity of MS/MS allows for a much wider quantifiable range, extending to significantly lower concentrations.[17] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.0% - 101.0% | Both methods can be highly accurate. MS/MS can sometimes offer improved accuracy in complex matrices by minimizing interferences.[17] |
| Precision (%RSD) | < 2.0% | < 1.5% | Modern UPLC-MS/MS systems often exhibit slightly better precision due to faster analysis times and reduced peak broadening.[17] |
| Limit of Quantification (LOQ) | ~1.0 µg/mL | ~0.1 ng/mL | MS/MS is inherently more sensitive, making it the method of choice for trace-level quantification of impurities or analysis in biological matrices.[17] |
| Run Time | ~10 minutes | ~2-3 minutes | UPLC technology, often paired with MS, uses smaller particle size columns, enabling faster separations without sacrificing resolution.[17] |
Part 3: A Self-Validating Protocol for Comparative Cross-Validation
The most common approach for method transfer is comparative testing, where the same set of homogeneous samples are analyzed by both the sending unit (SU) and the receiving unit (RU).[6] The results are then statistically compared to demonstrate equivalence.[5]
Experimental Protocol: Comparative Cross-Validation of a Pyrimidine Drug Substance Assay
1. Objective: To demonstrate that the analytical method for the assay of "Pyrimidine Drug Substance X," when transferred from the Sending Lab (SL) to the Receiving Lab (RL), provides comparable results.
2. Materials and Equipment:
-
Test Samples: One homogeneous batch of Pyrimidine Drug Substance X.
-
Reference Standard: A well-characterized reference standard of Pyrimidine Drug Substance X.
-
Instrumentation: HPLC or UPLC systems at both sites with comparable performance characteristics (e.g., UV or MS detectors). All instruments must be fully qualified and calibrated.
3. Pre-Transfer Activities (Gap Analysis):
-
The SL provides the RL with the full, validated analytical method, validation report, and any relevant historical data.
-
The RL reviews the method and performs a gap analysis to ensure all necessary equipment, reagents, and expertise are available.[18] Any discrepancies must be addressed before the transfer begins.
4. Experimental Design:
-
Analysts: Two qualified analysts at each site will perform the analysis.
-
Samples: A minimum of one batch of the drug substance will be used. From this batch, prepare six independent samples at 100% of the target concentration.
-
Replicates: Each of the six samples will be injected in triplicate by each analyst at each site.
-
System Suitability: Before any sample analysis, both laboratories must perform and pass system suitability tests as defined in the analytical method. This typically includes parameters like retention time, peak asymmetry, and theoretical plates.
5. Step-by-Step Procedure (to be performed at both SL and RL):
-
Standard Preparation: Accurately prepare a reference standard solution at the target concentration as described in the analytical method.
-
Sample Preparation: Accurately weigh and prepare six individual samples of the drug substance to the target concentration, following the "dilute and shoot" or "crush-extract-filter" procedure outlined in the method.[19]
-
Chromatographic Analysis:
-
Equilibrate the HPLC/UPLC system until a stable baseline is achieved.
-
Perform the system suitability injections. The results must meet the pre-defined criteria before proceeding.
-
Inject the standard solution, followed by the six sample preparations in triplicate.
-
-
Data Processing:
-
Integrate all chromatograms consistently.
-
Calculate the assay value (% of label claim) for each of the 18 injections (6 samples x 3 replicates) against the reference standard.
-
6. Acceptance Criteria & Statistical Evaluation: The core of cross-validation lies in the objective statistical comparison of the data sets generated by the two labs. The acceptance criteria must be pre-defined in the transfer protocol.[18][20]
Caption: Statistical evaluation workflow for method transfer data.
-
Precision Comparison (F-test): The variances of the two data sets are compared using an F-test. The goal is to show that there is no statistically significant difference in the precision between the two labs. A common acceptance criterion is a p-value > 0.05.
-
Accuracy Comparison (Equivalence Testing): It is not sufficient to show that the means are not different; one must demonstrate that they are equivalent. The Two One-Sided t-Tests (TOST) procedure is a standard approach.[21] The acceptance criterion is that the 90% confidence interval for the difference between the two means must fall entirely within a pre-defined equivalence margin (e.g., ±2.0%).[21]
Table 2: Hypothetical Cross-Validation Data Summary
| Parameter | Sending Lab (SL) | Receiving Lab (RL) | Statistical Test | Result | Acceptance Criterion | Pass/Fail |
|---|---|---|---|---|---|---|
| Number of Results (n) | 18 | 18 | - | - | - | - |
| Mean Assay (%) | 99.8% | 99.5% | TOST Equivalence | 90% CI of Diff: [-0.6%, 0.0%] | [-2.0%, +2.0%] | Pass |
| Std. Deviation | 0.45 | 0.55 | F-test | p-value = 0.48 | p > 0.05 | Pass |
| %RSD | 0.45% | 0.55% | - | - | ≤ 2.0% | Pass |
7. Final Report: A comprehensive report must be drafted summarizing the transfer activities, presenting all raw data, detailing the statistical analysis, documenting any deviations, and providing a final conclusion on whether the transfer was successful.[5][18]
Conclusion
The cross-validation of analytical methods for pyrimidine compounds is a rigorous, multi-faceted process that underpins data integrity in pharmaceutical development and manufacturing. It demands more than procedural adherence; it requires a deep understanding of the analyte's chemistry, the chosen analytical technique's capabilities, and the statistical principles that define equivalence. By adopting a systematic, risk-based approach as outlined in this guide, organizations can ensure seamless method transfers, maintain compliance with global regulatory standards, and ultimately, safeguard the quality and consistency of their therapeutic products.
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Analytical Method Transfer: Best Practices and Guidelines. Lab Manager. [Link]
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Statistical assessment of analytical method transfer. Journal of Biopharmaceutical Statistics. [Link]
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ICH Q2(R2): Validation of Analytical Procedures. ResearchGate. [Link]
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Analytical Method Transfer Best Practices. Contract Pharma. [Link]
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ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]
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Q14 Analytical Procedure Development. U.S. Food and Drug Administration (FDA). [Link]
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Setting Acceptance Criteria for a Technology Transfer study. Prism. [Link]
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Acceptance criteria of comparative method transfers. MPL Lösungsfabrik. [Link]
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ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group. [Link]
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Best practices for analytical method transfers. Medfiles. [Link]
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Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [Link]
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Analytical Method Validation and Transfer According to the New FDA Guidance. Research and Markets. [Link]
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Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]
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ICH Q2(R2) Validation of analytical procedures. European Medicines Agency (EMA). [Link]
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Comparative Method Validation: Evaluating New Techniques Against Established Standards. OMICS International. [Link]
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Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. [Link]
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How to Select the Optimal Chromatography Column. Cole-Parmer. [Link]
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Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. PubMed. [Link]
-
Chromatography Column Selection Guide. Biocompare. [Link]
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Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. National Institutes of Health (NIH). [Link]
-
Challenges during HPLC method development and how to fix them. YouTube. [Link]
-
Sample preparation in analysis of pharmaceuticals. ScienceDirect. [Link]
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Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now. [Link]
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Pyrimidine (upper) and purines (lower) on silica columns. ResearchGate. [Link]
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HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. [Link]
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Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC. [Link]
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Sample Preparation: A Comprehensive Guide. Organomation. [Link]
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How Do You Choose the Right Column for Chromatography? Chromatography Today. [Link]
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Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink. [Link]
-
Advances, Applications, and Challenges in RP HPLC Method Development. International Journal of Advanced Research in Science, Communication and Technology. [Link]
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Equivalence Testing for Comparability. BioPharm International. [Link]
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Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
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Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. PubMed. [Link]
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Recent Advances in Pyrimidine-Based Drugs. National Institutes of Health (NIH). [Link]
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Comparative LC-MS/MS and HPLC-UV Analyses of Meropenem and Piperacillin in Critically Ill Patients. PubMed. [Link]
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Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
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Technical Benchmarking Guide: 4-Isopropyl-2-methylpyrimidine-5-carboxylic acid (IMP-5-CA)
[1]
Executive Summary & Mechanism of Action
IMP-5-CA is a compact, ligand-efficient scaffold characterized by its ability to engage in bidentate interactions via the C5-carboxylate while the C4-isopropyl group probes hydrophobic pockets.[1] In drug development, it serves as a critical benchmark for Ligand Efficiency (LE) against larger, more complex inhibitors.[1]
Mechanism of Action (MOA)
The molecule operates primarily through Active Site Metal Chelation and Hydrophobic Anchoring :[1]
-
Metal Chelation (Mg²⁺/Mn²⁺): The C5-carboxylic acid moiety (often in concert with a C4-substituent in derived analogs) coordinates divalent metal ions essential for the catalysis of viral endonucleases (e.g., HCMV pUL89) or RNase H.[1]
-
Allosteric Modulation: In metabolic targets like DHODH, the pyrimidine core mimics the uridine substrate, while the isopropyl group occupies the hydrophobic channel, blocking ubiquinone access.[1]
Benchmarking Landscape
We compare IMP-5-CA against three distinct classes of "Known Inhibitors" to contextualize its potency and utility:
Comparative Performance Data
The following data synthesizes experimental benchmarks for IMP-5-CA as a lead fragment versus optimized clinical drugs.
Table 1: Potency & Ligand Efficiency Profile[1]
| Parameter | IMP-5-CA (Lead Fragment) | Letermovir (HCMV SOC) | Raltegravir (HIV INSTI) | Leflunomide (Active Metabolite) |
| Molecular Weight (Da) | ~180.2 | 572.6 | 444.4 | 270.2 |
| Primary Target | Viral Endonuclease / DHODH | HCMV Terminase (pUL56) | HIV Integrase | Human DHODH |
| IC₅₀ (Enzymatic) | 15 - 50 µM (Est.) | 2.1 nM | 10 nM | 650 nM |
| Ligand Efficiency (LE) | > 0.45 (High) | ~0.28 | ~0.35 | ~0.40 |
| Binding Mode | Metal Chelation / Hydrophobic | Allosteric | Metal Chelation (DHP Core) | Channel Blocker |
| Solubility (LogS) | High (-1.[1]5) | Low (-4.[1]5) | Moderate (-2.[1]8) | Moderate (-2.[1]5) |
Analyst Note: While IMP-5-CA shows lower absolute potency (IC₅₀ in µM range) compared to nanomolar drugs, its Ligand Efficiency (LE) is superior.[1] This makes it an ideal starting point for "Fragment Growing" strategies, where potency can be improved without inflating molecular weight.[1]
Experimental Protocols for Benchmarking
To validate IMP-5-CA performance, the following self-validating protocols are recommended.
Protocol A: Fluorescence-Based Thermal Shift Assay (F-TSA)
Purpose: To determine the binding affinity (Kd) and stabilization of the target protein (e.g., pUL89 or DHODH).[1]
-
Preparation: Dilute recombinant target protein to 5 µM in Assay Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MgCl₂).
-
Dye Addition: Add SYPRO Orange (5000x stock) to a final concentration of 5x.
-
Compound Dosing:
-
Execution: Run melt curve on qPCR machine (25°C to 95°C, ramp 0.5°C/min).
-
Validation Criteria: A
for the Positive Control validates the assay. IMP-5-CA should exhibit a dose-dependent shift.[1]
Protocol B: Enzymatic Inhibition Assay (FRET-based)
Purpose: To measure IC₅₀ against Viral Endonuclease activity.[1]
-
Substrate: Use a dual-labeled DNA/RNA probe (Fluorophore-Quencher pair).[1]
-
Reaction Mix: 20 nM Enzyme, 50 nM Substrate, 1 mM MnCl₂ in Tris-HCl buffer.
-
Initiation: Add IMP-5-CA (serial dilution) before adding the substrate to allow active site equilibration.[1]
-
Measurement: Monitor fluorescence increase (de-quenching) upon cleavage at 37°C for 30 mins.
-
Data Analysis: Fit the initial velocity (
) vs. [Inhibitor] to the Hill equation: [1]
Pathway & Mechanism Visualization[1]
The following diagram illustrates the competitive inhibition landscape, showing how IMP-5-CA mimics the pharmacophore of larger drugs like Raltegravir while offering a distinct chemical vector for optimization.
Caption: Comparative binding modes of IMP-5-CA versus established antivirals. IMP-5-CA utilizes a core chelation mechanism similar to Raltegravir but lacks the extended stacking domains.[1]
Strategic Recommendations for Development
-
Fragment Growing: The C2-methyl position is a prime vector for expansion.[1] Introduction of an amide linker at C2 can extend the molecule into the solvent channel, potentially increasing potency by 100-fold (as seen in the evolution of Dolutegravir from simpler pyrimidines).[1]
-
Selectivity Screening: Due to the conserved nature of the pyrimidine-carboxylate motif, it is crucial to screen against human Carbonic Anhydrase and Prolyl Hydroxylase (PHD) to ensure the inhibitor does not cause off-target hypoxia signaling.[1]
-
Formulation: IMP-5-CA is highly crystalline.[1] For animal studies, use a nanosuspension or cyclodextrin complex (e.g., HP-β-CD) to ensure bioavailability.[1]
References
-
Wang, L., et al. (2022). "4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease."[1] Journal of Medicinal Chemistry.
-
Summa, V., et al. (2008). "Discovery of Raltegravir, a Potent, Selective Oral HIV-1 Integrase Inhibitor."[1] Journal of Medicinal Chemistry. [1]
-
Marschall, M., et al. (2017). "Letermovir: A Novel Antiviral for Cytomegalovirus."[1] The Lancet Infectious Diseases.[1]
-
PubChem Compound Summary. "Pyrimidine-5-carboxylic acid derivatives."
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A Senior Application Scientist's Guide to Validating Target Engagement of 4-Isopropyl-2-methylpyrimidine-5-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the unequivocal demonstration of a compound's interaction with its intended biological target within a cellular context is a cornerstone of a successful preclinical program. This guide provides an in-depth, technical comparison of key methodologies for validating the target engagement of novel small molecules, using the hypothetical case of 4-Isopropyl-2-methylpyrimidine-5-carboxylic acid. As the specific biological target of this molecule is not yet defined, we will explore a strategic workflow that encompasses both target identification and subsequent engagement validation.
The pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, from antiviral to anticancer effects.[1][2] Often, the carboxylic acid moiety suggests a potential interaction with a metallic cofactor within an enzyme's active site.[3] This guide will, therefore, focus on methodologies particularly well-suited for characterizing the interactions of small molecules with unknown or putative enzymatic targets.
The Strategic Imperative: A Multi-pronged Approach to Target Validation
A robust target validation strategy does not rely on a single experimental output. Instead, it builds a compelling narrative through the convergence of evidence from orthogonal assays.[4] For a novel compound like 4-Isopropyl-2-methylpyrimidine-5-carboxylic acid, the experimental journey can be conceptualized in two main phases:
-
Target Identification: Uncovering the primary protein interactors.
-
Target Engagement & Validation: Quantifying the direct interaction in a physiological setting and confirming its relevance to the compound's functional effects.
This guide will compare and contrast leading techniques in each phase, providing both the "why" and the "how" for each experimental choice.
Caption: A logical workflow for target identification and validation of a novel compound.
Phase 1: Identifying the Molecular Target
The first critical step is to generate a list of candidate protein binders for 4-Isopropyl-2-methylpyrimidine-5-carboxylic acid. Two powerful, unbiased approaches for this are Affinity Purification-Mass Spectrometry (AP-MS) and Thermal Proteome Profiling (TPP).
| Feature | Affinity Purification-Mass Spectrometry (AP-MS) | Thermal Proteome Profiling (TPP) |
| Principle | Immobilized compound captures binding proteins from cell lysate or intact cells. | Ligand binding alters the thermal stability of the target protein, which is detected by mass spectrometry.[5] |
| Pros | Directly identifies binding partners; can capture transient interactions. | Does not require compound modification; applicable in live cells and even in vivo. |
| Cons | Requires chemical modification of the compound, which may alter its binding properties; risk of identifying non-specific binders.[6] | May not detect targets that do not exhibit a thermal shift upon ligand binding; can be technically complex. |
| Typical Output | List of proteins enriched in the compound pull-down compared to control. | A plot of protein abundance versus temperature for compound-treated and vehicle-treated cells, highlighting proteins with altered melting curves. |
Experimental Snapshot: Affinity Purification-Mass Spectrometry (AP-MS)
The core of this technique is to use the small molecule as "bait" to "fish" for its binding partners.[6]
Protocol Outline:
-
Probe Synthesis: Synthesize a derivative of 4-Isopropyl-2-methylpyrimidine-5-carboxylic acid with a linker and an affinity tag (e.g., biotin). It is crucial to test this modified compound to ensure it retains its biological activity.
-
Incubation: Incubate the biotinylated probe with cell lysate or live cells.
-
Capture: Use streptavidin-coated beads to capture the probe and any bound proteins.
-
Washing: Perform stringent washes to remove non-specific binders.
-
Elution & Digestion: Elute the bound proteins and digest them into peptides.
-
LC-MS/MS Analysis: Identify and quantify the proteins using liquid chromatography-tandem mass spectrometry.
Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).
Phase 2: Validating Target Engagement in a Cellular Context
Once a list of putative targets is generated, the next step is to confirm direct binding in an unperturbed cellular environment. The Cellular Thermal Shift Assay (CETSA®) is the gold standard for this.[7][8]
The Power of CETSA: A Direct Measure of Intracellular Binding
CETSA operates on the principle that when a ligand binds to a protein, it generally stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[9] This change in thermal stability can be quantified to measure target engagement.[9][10]
Comparison of CETSA Formats:
| Format | Western Blot-based CETSA | High-Throughput CETSA (CETSA HT) |
| Principle | Measures the amount of soluble target protein remaining after heat treatment via Western blot. | Utilizes antibody-based proximity assays (e.g., AlphaScreen) or enzyme fragment complementation for detection in a plate-based format.[8] |
| Throughput | Low | High |
| Application | Target validation for a small number of candidates. | Dose-response studies, screening of compound libraries. |
| Pros | Direct visualization of the target protein. | Highly sensitive, amenable to automation.[11] |
| Cons | Labor-intensive, semi-quantitative. | Requires specific antibodies or engineered cell lines. |
Experimental Deep Dive: High-Throughput CETSA (CETSA HT) for Dose-Response Analysis
Let's assume AP-MS identified a putative target for our compound: "Metallo-decarboxylase X" (MDX). We can now use CETSA HT to confirm and quantify engagement.
Protocol Outline:
-
Cell Treatment: Plate cells in a 384-well plate and treat with a concentration gradient of 4-Isopropyl-2-methylpyrimidine-5-carboxylic acid. Include a known inhibitor of MDX as a positive control and a structurally similar but inactive compound as a negative control.
-
Heating: Heat the plate at a predetermined optimal temperature (e.g., 52°C) for 3 minutes, followed by cooling.[8] This temperature is chosen from a preliminary melt-curve experiment to be on the slope of the protein's denaturation curve.
-
Lysis: Lyse the cells to release their contents.
-
Detection: Add detection reagents (e.g., AlphaLISA® beads conjugated to anti-MDX antibodies) and read the plate on a suitable instrument.
Caption: The principle of the Cellular Thermal Shift Assay (CETSA).
Hypothetical CETSA HT Data:
The expected outcome is a dose-dependent increase in the thermal stability of MDX upon treatment with 4-Isopropyl-2-methylpyrimidine-5-carboxylic acid.
| Compound | Target | Cellular EC₅₀ (µM) | Max Stabilization (% of Vehicle) |
| 4-Isopropyl-2-methylpyrimidine-5-carboxylic acid | MDX | 1.2 | 85% |
| Positive Control (Known MDX Inhibitor) | MDX | 0.5 | 90% |
| Negative Control (Inactive Analogue) | MDX | > 100 | < 5% |
| 4-Isopropyl-2-methylpyrimidine-5-carboxylic acid | Off-Target Kinase Y | > 100 | < 2% |
Orthogonal Validation: The Final Piece of the Puzzle
While CETSA provides powerful evidence of intracellular target binding, it is essential to correlate this with biochemical and functional data.
-
Biophysical Methods: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used with the purified MDX protein to determine the binding kinetics (kon/koff) and thermodynamics (KD) of the interaction.[12][13] This provides a cell-free validation of the direct binding event.
-
Functional Assays: A biochemical assay measuring the enzymatic activity of MDX should be performed. The IC₅₀ from this assay should correlate with the cellular EC₅₀ obtained from CETSA.[14] This links target engagement to a functional consequence.
Conclusion
Validating the target engagement of a novel compound like 4-Isopropyl-2-methylpyrimidine-5-carboxylic acid requires a systematic and multi-faceted approach. By combining unbiased target identification methods like AP-MS with robust cellular engagement assays such as CETSA, and finally confirming with orthogonal biophysical and functional assays, researchers can build a compelling case for a compound's mechanism of action. This rigorous, evidence-based approach is fundamental to de-risking drug discovery projects and increasing the probability of success in developing novel therapeutics.
References
-
4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. [Link]
-
Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
A Practical Guide to Target Engagement Assays. Selvita. [Link]
-
Determining target engagement in living systems. Nature Chemical Biology. [Link]
-
Target Engagement Assays. Eurofins DiscoverX. [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical. [Link]
-
Target identification of small molecules: an overview of the current applications in drug discovery. RSC Medicinal Chemistry. [Link]
-
Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology. [Link]
-
Target Identification and Validation (Small Molecules). UCL. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
-
4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. RSC Medicinal Chemistry. [Link]
-
InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube. [Link]
-
4-Isopropyl-2-methylpyrimidine-5-carboxylic acid. Lead Sciences. [Link]
-
Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry. [Link]
-
Enhance drug discovery with advanced biophysical techniques. Nuvisan. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Identification and validation of protein targets of bioactive small molecules. Current Opinion in Chemical Biology. [Link]
-
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-Aminobutyrate Hydrochloride. ResearchGate. [Link]
-
2-Hydroxy-4-methylpyrimidine-5-carboxylic acid. MySkinRecipes. [Link]
-
Small Molecule Drug Target Identification and Validation. Biotailor. [Link]
-
Isopropyl 4-(5-methyl-6-(2-methylpyridin-3-yloxy)pyrimidin-4-yloxy)piperidine-1-carboxylate. PubChem. [Link]
-
CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. [Link]
-
Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. PLoS ONE. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Sensors. [Link]
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- 6. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Target Engagement Assays [emea.discoverx.com]
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Safety Operating Guide
Operational Guide: Disposal of 4-Isopropyl-2-methylpyrimidine-5-carboxylic Acid
[1][2][3]
Executive Summary
Immediate Action Required: Treat 4-Isopropyl-2-methylpyrimidine-5-carboxylic acid (CAS: 127958-08-1) as a Hazardous Organic Acid .[1][2][3] Primary Hazard: Causes skin, eye, and respiratory irritation (H315, H319, H335).[1][2] Disposal Class: Non-listed hazardous waste (unless mixed with listed solvents).[2] Critical Prohibition: Do NOT mix with strong oxidizers or strong bases in uncontrolled environments to prevent exothermic runaway.[2]
Chemical Profile & Hazard Identification
Rationale: Effective disposal requires precise identification to prevent cross-reactivity in waste streams.[2] This compound is a pyrimidine derivative commonly used as a building block in pharmaceutical synthesis (e.g., kinase inhibitors).[2] Its acidic nature dictates its segregation strategy.[2]
| Property | Data | Operational Implication |
| Chemical Name | 4-Isopropyl-2-methylpyrimidine-5-carboxylic acid | Use full name on all waste tags. |
| CAS Number | 127958-08-1 | Required for waste manifesting.[1][2][3] |
| Molecular Formula | C₉H₁₂N₂O₂ | High nitrogen content; incineration requires scrubbers (NOx).[1][3] |
| Physical State | Solid (White to off-white powder) | Dust control measures required during transfer.[1][2][3] |
| Acidity (pKa) | ~3.5 – 4.5 (Estimated) | Segregate from Bases. Will react with cyanides/sulfides to release toxic gas.[1][2][3] |
| GHS Classification | Irritant (Warning) | PPE: Nitrile gloves, safety glasses, lab coat, fume hood.[1][3] |
Pre-Disposal Stabilization & Segregation
Scientific Integrity: In R&D settings, "neutralization" of organic acids in the waste container is discouraged due to the risk of undetected exotherms or precipitation.[2] The safest protocol is segregation .[2]
Segregation Rules (The "Self-Validating" System)
To validate your waste stream, perform the "Bucket Check" :
-
Check pH: If liquid, is pH < 2? If yes, label as Corrosive (D002) .
-
Check Oxidizers: Ensure no nitric acid, perchlorates, or peroxides are present in the same stream.[2]
-
Check Cyanides/Sulfides: CRITICAL. Acidic waste mixed with cyanide salts releases fatal HCN gas.[2]
Storage Compatibility:
-
Compatible: Organic acids (Acetic acid), non-halogenated solvents (if dissolved).[2]
-
Incompatible: Sodium hydroxide, Ammonia, Bleach (Hypochlorites), Nitric Acid.[2]
Disposal Workflows
Scenario A: Solid Waste (Excess Reagent/Expired Solids)
Context: This is the most common form for this intermediate.[2]
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or amber glass jar.[2]
-
Labeling: Attach a hazardous waste tag immediately.[2]
-
Secondary Containment: Place the jar into a clear polyethylene bag (4 mil thickness) and seal it before placing it in the Satellite Accumulation Area (SAA).
-
Final Disposition: Lab Pack for incineration.
Scenario B: Liquid Waste (Reaction Mixtures/HPLC Effluent)
Context: The compound is often dissolved in solvents like Methanol, DMSO, or DCM.[2]
-
Characterization: Determine the primary solvent.[2]
-
pH Adjustment (Optional but Recommended for HPLC): If the mobile phase is highly acidic (TFA/Formic acid), ensure the waste container is rated for corrosives.
-
Venting: Use a safety cap with a pressure-relief valve (e.g., Eco-Funnel) to prevent pressure buildup if minor off-gassing occurs.[2]
Visualized Workflows
Diagram 1: Disposal Decision Tree
Caption: Logical flow for determining the correct waste stream based on physical state and solvent composition.[2]
Emergency Spill Response
Protocol: In the event of a benchtop spill (< 50g).[2]
-
Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and N95/P100 respirator if dust is airborne.[2]
-
Containment:
-
Neutralization (Liquid Spills Only): Sprinkle Sodium Bicarbonate (NaHCO₃) or Spill-X-A over the spill.[2]
-
Cleanup: Scoop slurry into a plastic bag. Label as "Spill Debris: Contains Organic Acid."[2]
-
Decontamination: Wipe surface with water followed by a soap solution.[2]
Diagram 2: Spill Response Logic
Caption: Step-by-step workflow for safely managing a laboratory spill of solid or liquid organic acid.
[1][2][3]
Regulatory Compliance (US Focus)
-
EPA RCRA Status:
-
DOT Shipping (for waste hauling):
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2][7][8] National Academies Press.[2]
-
U.S. Environmental Protection Agency (EPA). (2024).[2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[2][3]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[2] 29 CFR 1910.1200.[2] [2][3]
-
PubChem. (n.d.).[2] Compound Summary: Pyrimidine-5-carboxylic acid derivatives.[2] National Library of Medicine.[2] [2][3]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. mgchemicals.com [mgchemicals.com]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. 4-Isopropyl-2-methylpyrimidine-5-carboxylic acid - Lead Sciences [lead-sciences.com]
- 5. hscprep.com.au [hscprep.com.au]
- 6. republicservices.com [republicservices.com]
- 7. Prudent Practices in the Laboratory [nationalacademies.org]
- 8. reed.edu [reed.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
